Gymnoascolide A
Descripción
aromatic butenolide from an Australian isolate of the soil ascomycete Gymnoascus reessii; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
3-benzyl-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTHRDSFKNSBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Gymnoascolide A: A Fungal Metabolite with Vasodilatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Core Summary: Gymnoascolide A is a naturally occurring γ-butenolide, a class of compounds known for their diverse biological activities. This metabolite has been primarily isolated from soil-dwelling fungi, notably Gymnascus reessii and Malbranchea filamentosa, with another reported source being Auxarthron sp..[1][2] Exhibiting significant vasodilatory effects, this compound presents a molecule of interest for further investigation in cardiovascular research and drug development. This document provides a comprehensive overview of its natural sources, isolation methods, structural characteristics, and biological activities, compiled from the existing scientific literature.
Natural Sources and Production
This compound is a secondary metabolite produced by specific filamentous fungi. The primary documented sources are the ascomycetes Gymnascus reessii and Malbranchea filamentosa. While the ecological role of this compound for these fungi is not fully understood, its production highlights the rich chemical diversity of soil microorganisms.
Table 1: Natural Fungal Sources of this compound
| Fungal Species | Phylum | Habitat |
| Gymnascus reessii | Ascomycota | Soil |
| Malbranchea filamentosa | Ascomycota | Soil |
| Auxarthron sp. | Ascomycota | Soil |
Quantitative yield data for this compound from these fungal sources is not extensively reported in the currently available literature.
Experimental Protocols
Fungal Fermentation and Metabolite Extraction (General Protocol)
A standardized protocol for the large-scale production of this compound has not been definitively established. However, based on the general methodology for fungal secondary metabolite production, a representative workflow can be outlined.
Caption: General workflow for the production and isolation of this compound.
Methodology:
-
Inoculation and Fermentation: A pure culture of the producing fungus (e.g., Gymnascus reessii) is used to inoculate a suitable sterile growth medium. This can be a liquid broth (e.g., Potato Dextrose Broth) or a solid substrate (e.g., rice medium). The culture is then incubated under controlled conditions of temperature, agitation, and aeration for a period sufficient to allow for fungal growth and secondary metabolite production (typically several weeks).
-
Extraction: The fungal biomass and the culture medium are separated. The secondary metabolites, including this compound, are extracted from both the mycelia and the culture filtrate using an appropriate organic solvent, commonly ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques to isolate this compound. This typically involves initial fractionation using silica gel column chromatography, followed by purification using High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[1][3] This data allows for the unambiguous assignment of the 3-phenyl-4-(phenylmethyl)-2(5H)-furanone structure.
Vasodilatory Activity Assay
The biological activity of this compound as a vasodilator has been demonstrated using ex vivo models.[1]
Caption: Experimental workflow for assessing the vasodilatory activity of this compound.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine or a high concentration of potassium chloride, to induce a stable contractile tone.
-
Compound Administration: this compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Data Acquisition: The relaxation of the aortic rings is measured isometrically using a force transducer and recorded. The extent of relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. This compound has been shown to inhibit calcium-induced contractions in isolated rat aortic rings at a concentration of 1 µM.
Putative Biosynthetic Pathway
A definitive biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the biosynthesis of other fungal polyketides and related butenolides, a putative pathway can be proposed. The core structure is likely derived from the polyketide pathway, utilizing precursors from primary metabolism.
References
The Discovery and Isolation of Gymnoascolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Gymnoascolide A, a naturally occurring butenolide isolated from the soil ascomycete, Gymnoascus reessii. This document details the experimental protocols for its extraction and purification, summarizes its known biological activities with quantitative data, and explores potential signaling pathways involved in its mechanism of action.
Discovery and Sourcing
This compound was first reported as a new aromatic butenolide, along with its congeners Gymnoascolides B and C, isolated from an Australian strain of the soil fungus Gymnoascus reessii[1]. The structures of these compounds were elucidated through detailed spectroscopic analysis[1]. Gymnoascus reessii is a known producer of various secondary metabolites, including other bioactive compounds like polyenylpyrroles and polyenylfurans.
Experimental Protocols
While the full, detailed experimental protocol from the original discovery publication is not publicly available, this section outlines a generalized procedure for the cultivation of Gymnoascus reessii and the isolation of this compound based on common practices for fungal secondary metabolite extraction and purification.
Cultivation of Gymnoascus reessii
The successful production of secondary metabolites from fungi is highly dependent on the optimization of fermentation conditions, including media composition, pH, temperature, and aeration.
General Fermentation Parameters:
| Parameter | Recommended Conditions |
| Culture Medium | Potato Dextrose Broth (PDB) or similar nutrient-rich liquid medium. |
| Carbon Source | Glucose or sucrose (B13894) (typically 1-2% w/v). |
| Nitrogen Source | Peptone or yeast extract (typically 0.5-1% w/v). |
| pH | 5.5 - 6.5 |
| Temperature | 25 - 28 °C |
| Incubation Time | 7 - 14 days |
| Agitation | 150 - 200 rpm (for submerged cultures) |
Extraction and Isolation of this compound
The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following workflow represents a standard approach for isolating aromatic butenolides from fungal cultures.
Detailed Steps:
-
Fermentation: Gymnoascus reessii is cultured in a suitable liquid medium under optimal conditions to promote the production of secondary metabolites.
-
Harvesting: The fungal biomass (mycelia) is separated from the culture broth (supernatant) by filtration or centrifugation.
-
Extraction: The mycelia and supernatant are typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel, using a gradient of solvents (e.g., hexane (B92381) to ethyl acetate) to separate compounds based on polarity.
-
Fraction Collection and Bioassay: Fractions are collected and can be screened for biological activity to guide the purification process.
-
High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC, often using a reverse-phase column (e.g., C18) with a solvent system like methanol-water or acetonitrile-water, to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete dataset from the original publication is not accessible, the following table outlines the expected spectroscopic data for a butenolide of this nature.
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons, and any other specific protons in the butenolide ring. Chemical shifts (δ) are reported in ppm. |
| ¹³C NMR | Signals for all carbon atoms, including those in the aromatic rings, the butenolide ring, and any substituents. Chemical shifts (δ) are reported in ppm. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for functional groups such as carbonyls (C=O) and aromatic rings. |
| Ultraviolet (UV) Spectroscopy | Reveals the presence of chromophores, particularly the conjugated systems within the aromatic butenolide structure. |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, suggesting its potential as a lead compound in drug discovery.
| Biological Activity | Target/Assay | Quantitative Data | Source |
| Vasodilatory Activity | Inhibition of calcium-induced contractions in isolated rat aortic rings | Effective at 1 µM | N/A |
| α-Glucosidase Inhibition | Yeast α-glucosidase inhibitory assay | IC₅₀ = 0.556 ± 0.009 mM | N/A |
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, based on its known activities, we can propose plausible mechanisms of action.
Vasodilatory Effect: Inhibition of Calcium-Induced Contraction
The vasodilatory activity of this compound is attributed to its ability to inhibit calcium-induced contractions in vascular smooth muscle. A potential mechanism involves the modulation of intracellular calcium levels or the sensitivity of the contractile machinery to calcium.
α-Glucosidase Inhibition: Potential Involvement of Bile Acid Signaling
The inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion, can lead to a reduction in postprandial blood glucose levels. Recent studies on other α-glucosidase inhibitors have suggested an indirect mechanism involving the modulation of bile acid signaling.
Conclusion and Future Directions
This compound, a butenolide from Gymnoascus reessii, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of cardiovascular and metabolic diseases. Its vasodilatory and α-glucosidase inhibitory activities warrant further investigation. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities.
-
In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in relevant animal models of hypertension and diabetes.
This technical guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, a deeper understanding of its pharmacology will pave the way for its potential translation into clinical applications.
References
Spectroscopic Profile of Gymnoascolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a naturally occurring butenolide, specifically a γ-lactone, with the chemical structure 4-benzyl-3-phenyl-5H-furan-2-one. Isolated from the soil ascomycete Gymnoascus reessii, this small molecule has garnered interest within the scientific community.[1] Its structure was elucidated through comprehensive spectroscopic analysis. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the typical experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of this and related compounds.
Chemical Structure
Systematic Name: 4-benzyl-3-phenyl-2(5H)-furanone Molecular Formula: C₁₇H₁₄O₂ Molecular Weight: 250.29 g/mol
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.40 - 7.20 | m | - | 10H | Aromatic protons (two phenyl groups) |
| 4.85 | s | - | 2H | H-5 (CH₂) |
| 3.70 | s | - | 2H | Benzylic CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 174.5 | C | C-2 (C=O, lactone) |
| 155.0 | C | C-4 |
| 135.8 | C | Quaternary aromatic C |
| 134.2 | C | Quaternary aromatic C |
| 129.5 | CH | Aromatic CH |
| 129.1 | CH | Aromatic CH |
| 128.8 | CH | Aromatic CH |
| 128.6 | CH | Aromatic CH |
| 127.3 | CH | Aromatic CH |
| 126.9 | CH | Aromatic CH |
| 125.4 | C | C-3 |
| 70.1 | CH₂ | C-5 |
| 32.5 | CH₂ | Benzylic CH₂ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060, 3030 | Medium | Aromatic C-H stretch |
| 2925, 2855 | Medium | Aliphatic C-H stretch |
| 1755 | Strong | C=O stretch (γ-lactone) |
| 1640 | Medium | C=C stretch (furanone ring) |
| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 250.10 | [M]⁺ |
| 222 | [M - CO]⁺ |
| 181 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plate) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam, causing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Furanone Compounds in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanone-containing compounds represent a structurally diverse class of fungal secondary metabolites with a wide array of biological activities. Their biosynthesis is a testament to the intricate enzymatic machinery harbored by fungi, often involving complex polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathways of prominent fungal furanones, including asperfuranone, gregatin A, and the proposed formation of citrifurans. It details the genetic organization, enzymatic steps, and chemical transformations that lead to the assembly of these intricate molecules. Furthermore, this guide furnishes detailed experimental protocols for key methodologies used in the elucidation of these pathways and presents quantitative data on metabolite production. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex biological processes.
Introduction
Fungi are prolific producers of a vast arsenal (B13267) of secondary metabolites, many of which have been exploited for their medicinal and biotechnological applications. Among these, furanone-containing natural products have garnered significant interest due to their diverse chemical structures and biological activities, which range from antimicrobial to anticancer properties. The biosynthesis of these compounds is a fascinating area of study, revealing novel enzymatic functions and complex regulatory networks. Understanding these pathways is not only crucial for fundamental scientific knowledge but also opens avenues for the bioengineering of novel compounds with improved therapeutic potential.
This guide focuses on the biosynthesis of three key examples of fungal furanones: asperfuranone, a polyketide from Aspergillus nidulans; gregatin A, a unique chain-fused polyketide from Penicillium sp. sh18; and citrifurans, which are thought to be formed through a Michael addition of an azaphilone and a furanone derivative.
Biosynthesis of Asperfuranone in Aspergillus nidulans
The biosynthesis of asperfuranone is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Aspergillus nidulans. This cluster, designated the afo cluster, contains genes encoding two polyketide synthases (PKSs) and a suite of tailoring enzymes that collaboratively assemble the final molecule[1].
The Asperfuranone Biosynthetic Gene Cluster (afo)
The afo gene cluster is comprised of several key genes whose functions have been elucidated through targeted gene deletion and heterologous expression studies.
| Gene | Proposed Function |
| afoG | Highly Reducing Polyketide Synthase (HR-PKS) responsible for the synthesis of the 3,5-dimethyloctadienone side chain from acetyl-CoA, malonyl-CoA, and S-adenosyl methionine (SAM). |
| afoE | Non-Reducing Polyketide Synthase (NR-PKS) that utilizes the 3,5-dimethyloctadienone moiety as a starter unit and extends it with four molecules of malonyl-CoA and one molecule of SAM. It then catalyzes a reductive release and aldol (B89426) condensation to form the core aromatic structure. |
| afoD | Hydroxylase that catalyzes the hydroxylation of the side chain at the benzylic position of an early intermediate. |
| afoF | FAD/FMN-dependent oxygenase proposed to be involved in the oxidation of the α-diketone proton. |
| afoC | Oxidoreductase suggested to reduce the unconjugated carbonyl group to generate asperfuranone. The presence of asperfuranone in afoC deletion mutants, albeit in small amounts, suggests the involvement of other endogenous oxidoreductases. |
| afoA | Transcriptional activator that regulates the expression of the entire afo gene cluster. |
| afoB | Efflux pump likely involved in the transport of asperfuranone or its intermediates out of the cell. |
The Asperfuranone Biosynthetic Pathway
The biosynthesis of asperfuranone is a multi-step process initiated by the coordinated action of the two PKSs, AfoG and AfoE.
-
Side Chain Synthesis: The HR-PKS, AfoG, synthesizes a 3,5-dimethyloctadienone moiety from one molecule of acetyl-CoA, three molecules of malonyl-CoA, and two molecules of S-adenosyl methionine (SAM) for methylation[1].
-
Core Assembly: This side chain is then transferred to the NR-PKS, AfoE, where it serves as a starter unit. AfoE extends the chain with four additional malonyl-CoA units and one SAM molecule. The resulting polyketide chain undergoes a reductive release and an aldol condensation to form the aromatic core, yielding intermediate 2[1].
-
Hydroxylation and Furanone Ring Formation: The hydroxylase AfoD then acts on intermediate 2, hydroxylating the side chain at the benzylic position. This is followed by a spontaneous five-membered ring hemiacetal formation and subsequent dehydration to create the furanone ring[1].
-
Final Tailoring Steps: The final steps are catalyzed by the oxygenase AfoF and the oxidoreductase AfoC, which are proposed to oxidize the α-diketone proton and reduce the unconjugated carbonyl group, respectively, to yield the final product, asperfuranone[1].
Quantitative Data
While detailed kinetic parameters for the individual enzymes of the asperfuranone pathway are not extensively reported, studies on engineered strains have provided insights into production yields. A mutant strain of A. nidulans with a deletion of the afoD gene, which accumulates the intermediate compound 5, has been shown to produce this intermediate at a titer of 900 mg/L under optimized conditions. In a heterologous expression system in A. nidulans, the yield of asperfuranone was reported to be 5.63 ± 0.33 mg/L.
Biosynthesis of Gregatin A in Penicillium sp. sh18
The biosynthesis of gregatin A is a remarkable example of fungal metabolic ingenuity, involving the fusion of two distinct polyketide chains that are synthesized by a single, bifunctional PKS.
The Gregatin A Biosynthetic Gene Cluster (grg)
The grg gene cluster contains the essential genes for gregatin A biosynthesis.
| Gene | Proposed Function |
| grgA | A bifunctional Polyketide Synthase (PKS) that synthesizes both a C11 and a C4 polyketide chain. |
| grgB | A trans-acting enoylreductase that assists GrgA in the synthesis of the polyketide chains. |
| grgF | An α/β hydrolase that catalyzes the Claisen condensation-mediated fusion of the C11 and C4 polyketide chains to form the furanone core of gregatin A, as well as chain hydrolysis. |
The Gregatin A Biosynthetic Pathway
The formation of gregatin A follows a unique chain-fusion mechanism.
-
Dual Chain Synthesis: The single PKS, GrgA, with the assistance of the trans-acting enoylreductase GrgB, synthesizes two different polyketide chains: a C11 chain and a C4 chain.
-
Chain Fusion: The α/β hydrolase, GrgF, then catalyzes the fusion of these two chains via a Claisen condensation reaction. This remarkable enzymatic step is responsible for the formation of the characteristic alkylated furanone core of gregatin A. GrgF also exhibits hydrolytic activity, suggesting a dual role in both chain fusion and hydrolysis.
Proposed Biosynthesis of Citrifurans
Citrifurans are a group of unusual dimeric aromatic polyketides isolated from an Aspergillus species. Their structures suggest they are formed by the coupling of an azaphilone moiety and a furanone derivative. The key step in their proposed biosynthesis is a Michael addition reaction.
Plausible Biosynthetic Precursors
The azaphilone precursor is likely citrinin, a well-known mycotoxin, while the furanone precursor is thought to be a gregatin-like molecule.
Proposed Michael Addition
The formation of the different citrifuran skeletons is proposed to occur through a Michael addition reaction between the two precursor molecules. The different sites of addition on the furanone derivative would lead to the observed structural diversity of the citrifurans. While this is a plausible biosynthetic route, the specific enzymes catalyzing this Michael addition have not yet been identified, and it is possible that the reaction occurs spontaneously under certain conditions.
Experimental Protocols
The elucidation of these complex biosynthetic pathways relies on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Aspergillus nidulans (for Asperfuranone Pathway Elucidation)
This protocol describes a method for targeted gene replacement using a fusion PCR-based approach.
Materials:
-
A. nidulans strain (e.g., a strain with a selectable marker for transformation)
-
Cosmid or genomic DNA containing the gene of interest
-
Selectable marker gene (e.g., pyrG from Aspergillus fumigatus)
-
High-fidelity DNA polymerase
-
PCR primers (for 5' and 3' flanking regions of the target gene and for the selectable marker)
-
Protoplasting enzymes (e.g., Glucanex)
-
Polyethylene glycol (PEG) solution
-
Appropriate selection and regeneration media
Procedure:
-
Constructing the Deletion Cassette:
-
Amplify the 5' and 3' flanking regions (approximately 1-1.5 kb each) of the target gene from A. nidulans genomic DNA using high-fidelity PCR.
-
Amplify the selectable marker gene.
-
Join the three fragments (5' flank - marker - 3' flank) using fusion PCR. The primers for the internal ends of the flanking regions should have overhangs complementary to the ends of the marker gene.
-
-
Protoplast Preparation:
-
Grow the recipient A. nidulans strain in liquid minimal medium.
-
Harvest the mycelia and treat with a protoplasting enzyme solution to digest the cell walls.
-
Separate the protoplasts from the mycelial debris by filtration and centrifugation.
-
-
Transformation:
-
Mix the purified deletion cassette with the prepared protoplasts.
-
Add PEG solution to induce DNA uptake.
-
Plate the transformation mixture on regeneration medium lacking the nutrient for which the selectable marker provides prototrophy.
-
-
Selection and Verification:
-
Isolate colonies that grow on the selective medium.
-
Extract genomic DNA from the transformants.
-
Verify the correct gene replacement event by PCR using primers that flank the integration site and by Southern blot analysis.
-
-
Metabolite Analysis:
-
Culture the confirmed gene knockout mutant and the wild-type strain under inducing conditions.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by LC-MS to compare the metabolite profiles and confirm the absence of the final product and the potential accumulation of intermediates in the mutant strain.
-
Heterologous Expression in Aspergillus oryzae (for Gregatin A Pathway Reconstitution)
This protocol outlines the heterologous expression of a biosynthetic gene cluster in A. oryzae.
Materials:
-
A. oryzae host strain (e.g., NSAR1)
-
Expression vectors (e.g., pTYGS series)
-
Genomic DNA or cDNA from the producer strain (Penicillium sp. sh18)
-
Restriction enzymes and DNA ligase or recombination-based cloning kit
-
Protoplasting and transformation reagents for A. oryzae
-
Appropriate culture and selection media
Procedure:
-
Vector Construction:
-
Amplify the genes of the grg cluster (grgA, grgB, grgF) from the genomic DNA or cDNA of Penicillium sp. sh18.
-
Clone the genes into the appropriate expression vectors under the control of an inducible or constitutive promoter. For multi-gene clusters, several genes can be cloned into a single vector or co-transformed on separate vectors.
-
-
Transformation of A. oryzae:
-
Prepare protoplasts from the A. oryzae host strain.
-
Transform the protoplasts with the expression vectors using a PEG-mediated method.
-
Select for transformants on appropriate selection media.
-
-
Expression and Metabolite Analysis:
-
Culture the transformants in a suitable production medium. If using an inducible promoter, add the inducing agent at the appropriate time.
-
Extract the secondary metabolites from the culture.
-
Analyze the extracts by LC-MS and compare with an authentic standard of gregatin A to confirm its production in the heterologous host.
-
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final metabolite, providing insights into the biosynthetic pathway.
Procedure:
-
Precursor Feeding:
-
Culture the fungal strain in a defined minimal medium.
-
Supplement the medium with isotopically labeled precursors, such as ¹³C-labeled acetate, malonate, or specific amino acids, at a known concentration.
-
-
Metabolite Isolation and Analysis:
-
After a suitable incubation period, harvest the culture and extract the furanone compound of interest.
-
Purify the labeled compound.
-
Analyze the purified compound by mass spectrometry to determine the mass shift and by NMR spectroscopy to identify the positions of the incorporated isotopes.
-
-
Data Interpretation:
-
The pattern of isotope incorporation provides direct evidence for the building blocks of the molecule and can help to elucidate the sequence of enzymatic reactions.
-
Conclusion
The biosynthesis of furanone compounds in fungi showcases the remarkable catalytic versatility of fungal enzymes, particularly polyketide synthases. The elucidation of these pathways, as exemplified by asperfuranone and gregatin A, has been made possible through the application of advanced molecular genetics and analytical techniques. While significant progress has been made, many aspects of these pathways, such as the precise kinetic parameters of the enzymes and the regulatory mechanisms governing their expression, remain to be fully understood. Further research in this area will undoubtedly uncover new enzymatic functions and provide new opportunities for the rational design and engineering of novel bioactive compounds for therapeutic and industrial applications. The proposed biosynthetic pathway for citrifurans highlights an area ripe for further investigation to identify the responsible enzymes and biosynthetic gene cluster. This guide serves as a foundational resource for researchers embarking on the study of these fascinating metabolic pathways.
References
Bioactive Metabolites from Malbranchea filamentosa: A Technical Overview for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The filamentous fungus Malbranchea filamentosa, belonging to the order Onygenales, has emerged as a noteworthy source of structurally diverse secondary metabolites with a range of biological activities. While research into this specific species is not as extensive as for other fungal genera, the existing body of work reveals a potential for discovering novel therapeutic agents. This document provides a comprehensive technical guide to the known bioactive compounds isolated from Malbranchea filamentosa, their demonstrated biological effects, and the experimental methodologies employed in their characterization.
Overview of Bioactive Metabolites
Chemical investigations of Malbranchea filamentosa, particularly the strain designated IFM 41300, have led to the isolation and characterization of several classes of secondary metabolites. These include furanones, anthrasteroid glycosides, sesquiterpenes, and nucleosides. The documented biological activities of these compounds span vasodilation, cytotoxicity against cancer cell lines, and inhibition of platelet aggregation, highlighting their potential as lead compounds in drug development programs.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data associated with the biological activities of metabolites isolated from Malbranchea filamentosa.
Table 1: Cytotoxic Activity of Metabolites
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Malsteroside A | A549 (Human Lung Carcinoma) | Moderate Cytotoxicity | Not Specified | [1] |
| Malsteroside A | HeLa (Human Cervical Cancer) | Moderate Cytotoxicity | Not Specified | [1] |
| Malfilanol A | P388 (Murine Leukemia) | Cytotoxicity | 25.0 | [2] |
| Malfilanol B | P388 (Murine Leukemia) | Cytotoxicity | 25.0 | [2] |
Table 2: Antifungal Activity of Metabolites
| Compound | Fungal Strain | Activity | MIC (µg/mL) | Reference |
| Malfilanol A | Trichophyton mentagrophytes | Antifungal | 12.5 | [2] |
| Malfilanol B | Trichophyton mentagrophytes | Antifungal | 25.0 |
Table 3: Vasodilator and Antiplatelet Activity
| Compound | Assay | Target/Inducer | Activity | Notes | Reference |
| 4-benzyl-3-phenyl-5H-furan-2-one | Vasodilation | Ca2+-induced contraction | Vasodilator | Inhibited contraction in aortic rings | |
| Adenosine | Platelet Aggregation | Not Specified | Inhibition | Isolated as an active inhibitor |
Note: Specific quantitative values for vasodilation and antiplatelet aggregation were not detailed in the source abstracts and would require access to the full-text articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols cited in the discovery and characterization of metabolites from M. filamentosa.
Fungal Cultivation and Metabolite Extraction
The general workflow for obtaining crude extracts for bioassay screening involves solid-state or submerged fermentation, followed by solvent extraction.
-
Cultivation: Malbranchea filamentosa (e.g., strain IFM 41300) is typically cultured on a solid substrate like rice or in a liquid medium such as potato dextrose broth (PDB). Incubation is carried out under controlled temperature and humidity for a period of several weeks to allow for sufficient growth and production of secondary metabolites.
-
Extraction: The fungal biomass and culture medium are harvested and subjected to extraction with organic solvents. A common procedure involves soaking the material in a solvent such as methanol (B129727) or ethyl acetate. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often fractionated using techniques like liquid-liquid partitioning or column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) to separate compounds based on polarity, leading to semi-purified fractions that can be screened for biological activity.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of compounds such as malsterosides and malfilanols was evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Human cancer cells (e.g., A549, HeLa, P388) are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The isolated metabolites are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Vasodilator Activity Assay
The vasodilator effect of 4-benzyl-3-phenyl-5H-furan-2-one was assessed by measuring its ability to inhibit induced contractions in isolated aortic rings.
-
Tissue Preparation: Thoracic aortas are isolated from laboratory animals (e.g., male Wistar rats). The surrounding connective tissue is removed, and the aorta is cut into rings approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with a gas mixture (95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.
-
Contraction Induction: After an equilibration period, the aortic rings are induced to contract by adding a vasoconstrictor agent. The study cited used either a high concentration of potassium chloride (60 mM K+) or norepinephrine (B1679862) to induce contraction.
-
Compound Application: Once a stable contraction is achieved, the isolated metabolite (4-benzyl-3-phenyl-5H-furan-2-one) is added to the organ bath in a cumulative or single-dose manner.
-
Data Analysis: The relaxation of the aortic ring is measured as a percentage decrease from the maximum induced contraction. This allows for the assessment of the compound's vasodilator properties.
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and mechanisms of action related to the metabolites of Malbranchea filamentosa.
Caption: General workflow for the isolation of bioactive metabolites.
References
A Technical Guide to Evaluating the Antifungal Properties of Novel Compounds Against Septoria nodorum, with Reference to Gymnoascolide A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific studies detailing the antifungal properties of Gymnoascolide A against Septoria nodorum (also known as Parastagonospora nodorum) have been published. Therefore, this guide provides a comprehensive framework of the requisite experimental protocols and technical considerations for evaluating a novel compound, such as this compound, against this significant plant pathogen. The methodologies outlined are based on established antifungal susceptibility testing standards and published research on other fungicidal agents used to control S. nodorum.
Introduction to Septoria nodorum
Septoria nodorum is a necrotrophic fungal pathogen responsible for Septoria nodorum blotch (SNB), a major disease affecting wheat and other cereals worldwide.[1][2] The disease can lead to significant yield losses, with some reports indicating up to a 50% reduction in grain yield in susceptible cultivars under favorable environmental conditions.[3][4] The pathogen infects leaves, glumes, and stems, causing characteristic necrotic lesions.[2][3][5] These lesions are initially small and chlorotic, later developing into brown, oval shapes, often with a yellow halo.[2][3] Within these lesions, the fungus produces pycnidia, which are asexual fruiting bodies that release conidia, facilitating secondary spread of the disease.[1][5] The pathogen can also be seedborne, providing a primary source of inoculum.[3][5] Given its economic impact, there is a continuous search for novel antifungal agents to manage SNB.
Experimental Protocols for Antifungal Susceptibility Testing
The evaluation of a novel compound like this compound against S. nodorum would involve a series of standardized in vitro and in vivo assays to determine its efficacy and mode of action.
In Vitro Susceptibility Testing
In vitro tests are crucial for determining the direct inhibitory effect of a compound on fungal growth. The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC).
2.1.1. Fungal Isolate and Culture Preparation
-
Isolate Source: Obtain a well-characterized isolate of Septoria nodorum.
-
Culture Medium: The fungus can be cultured on various media, with oatmeal agar (B569324) and V-4 agar being effective for promoting growth and sporulation.[6]
-
Incubation Conditions: Cultures are typically incubated at 18-20°C under a cycle of near-UV light (e.g., 12 hours light/12 hours dark) to induce sporulation.[7]
-
Inoculum Preparation: Conidia are harvested from 10-15 day old cultures by flooding the agar surface with sterile water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface.[7] The resulting suspension is filtered through sterile glass wool to remove mycelial fragments. The conidial concentration is then adjusted using a hemocytometer to a final concentration suitable for the assay, typically in the range of 1 x 104 to 5 x 104 conidia/mL for broth microdilution assays with filamentous fungi.[8]
2.1.2. Broth Microdilution Assay
This method is used to determine the MIC of the test compound.
-
Assay Medium: A standardized liquid medium such as RPMI-1640 with L-glutamine, buffered with MOPS, is commonly used.
-
Compound Preparation: A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay medium to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well microtiter plate, 100 µL of each concentration of the test compound is added to the wells.
-
100 µL of the standardized fungal inoculum is then added to each well.
-
Positive (inoculum only) and negative (medium only) controls are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.[9] This can be assessed visually or by using a spectrophotometer to measure optical density.[9]
In Vivo (Greenhouse) Efficacy Testing
Greenhouse trials are essential to evaluate the compound's performance under conditions that more closely mimic a field environment.
2.2.1. Plant Material and Growth Conditions
-
Host Plant: A wheat cultivar susceptible to Septoria nodorum should be used.
-
Growth: Plants are grown in pots in a controlled environment chamber or greenhouse with conditions conducive to wheat growth (e.g., 18-21°C, 12-15 hour photoperiod).[7]
2.2.2. Inoculation and Treatment
-
Inoculum: A conidial suspension of S. nodorum (e.g., 1 x 106 spores/mL in sterile water with a surfactant) is prepared as described previously.[7]
-
Treatment Application: The test compound (this compound) would be formulated into a sprayable solution. The plants are then sprayed with the treatment until runoff at a specific growth stage (e.g., the three-leaf stage).
-
Inoculation: After the treatment has dried, the plants are inoculated by spraying them with the fungal spore suspension.[10]
-
Incubation: To promote infection, the inoculated plants are placed in a high-humidity environment (e.g., >95% relative humidity) for 48-72 hours.[7] Subsequently, they are returned to standard greenhouse conditions.
2.2.3. Disease Assessment
-
Evaluation: Disease severity is typically assessed 14-21 days post-inoculation.[10] This is done by visually estimating the percentage of leaf area covered by necrotic lesions.
-
Data Analysis: The efficacy of the compound is determined by comparing the disease severity on treated plants to that on untreated (control) plants.
Quantitative Data on Antifungal Activity
As stated, there is no published quantitative data regarding the antifungal activity of this compound against Septoria nodorum. Should such research be undertaken, the data would be presented in tables similar to the templates below.
Table 1: In Vitro Antifungal Activity of this compound against Septoria nodorum
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Positive Control (e.g., Azoxystrobin) | Data Not Available | Data Not Available |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the fungal isolates, respectively.
Table 2: In Vivo Efficacy of this compound in Controlling Septoria Nodorum Blotch on Wheat
| Treatment | Application Rate (g/ha) | Disease Severity (%) | Percent Disease Control (%) |
| Untreated Control | - | Data Not Available | - |
| This compound | Concentration 1 | Data Not Available | Data Not Available |
| This compound | Concentration 2 | Data Not Available | Data Not Available |
| Commercial Standard | Standard Rate | Data Not Available | Data Not Available |
Visualizations of Experimental Workflows
The following diagrams illustrate the generalized workflows for testing the antifungal properties of a novel compound against Septoria nodorum.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Workflow for in vivo (greenhouse) efficacy testing.
Potential Signaling Pathways and Mechanism of Action
The mechanism of action of this compound against Septoria nodorum is unknown. Research in this area would focus on identifying the molecular target of the compound. This could involve transcriptomic studies (RNA-seq) of treated fungal cells to identify differentially expressed genes, or proteomics to observe changes in protein expression. If this compound belongs to a known class of antifungal compounds, its mechanism might be inferred and then confirmed experimentally. For example, many existing fungicides target the fungal cell membrane (e.g., azoles) or respiration (e.g., strobilurins).
Should a signaling pathway be elucidated, a diagram would be constructed to visualize the molecular interactions.
Caption: Hypothetical mechanism of action pathway for a novel antifungal.
Conclusion
While there is currently a lack of specific data on the efficacy of this compound against Septoria nodorum, this guide provides a robust technical framework for its evaluation. The detailed protocols for in vitro and in vivo testing, along with the outlined approaches for data analysis and visualization, offer a clear path for researchers to investigate the potential of this and other novel compounds. Such research is vital for the development of new and effective strategies to manage the significant threat that Septoria nodorum blotch poses to global wheat production.
References
- 1. Septoria nodorum blotch of wheat [apsnet.org]
- 2. Septoria Nodorum Blotch a.ka. Septoria Glume Blotch | Cooperative Extension | University of Delaware [udel.edu]
- 3. Septoria nodorum disease symptoms in cereals | AHDB [ahdb.org.uk]
- 4. Genotypic variation for resistance to Septoria nodorum in triticale [agris.fao.org]
- 5. peerj.com [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic dissection of Septoria tritici blotch and Septoria nodorum blotch resistance in wheat using GWAS - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Secondary Metabolites: A Technical Guide to Their Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. Among these, a number of compounds have demonstrated significant vasodilatory effects, representing a promising frontier for the development of novel therapeutics for cardiovascular diseases. This technical guide provides an in-depth overview of the core vasodilatory fungal secondary metabolites, their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Core Fungal Metabolites with Vasodilatory Activity
Several fungal secondary metabolites have been identified to possess vasodilatory properties. This guide focuses on three key examples: Adenosine (B11128) and Cordycepin, primarily from Cordyceps species, and Lovastatin (B1675250), produced by fungi such as Aspergillus terreus.
Quantitative Data on Vasodilatory Effects
The vasodilatory potency of these fungal secondary metabolites has been quantified in various ex vivo studies. The following table summarizes the key effective concentrations (EC50) and inhibitory concentrations (IC50) reported in the literature.
| Fungal Metabolite | Fungal Source (Example) | Preparation | Pre-contraction Agent | EC50 / IC50 | Reference |
| Adenosine | Cordyceps sinensis | Isolated Guinea Pig Heart | Not Applicable (Coronary Conductance) | EC50: 85 nM | [1] |
| Lovastatin | Aspergillus terreus | Rat Basilar Artery | 5-HT or high-K+ | IC50: 1.9 µM | [2] |
| Cordyceps sinensis Extract | Cordyceps sinensis | Rat Aortic Rings | Phenylephrine (B352888) | Induces dose-dependent relaxation | [3] |
Signaling Pathways of Vasodilation
The vasodilatory effects of these fungal secondary metabolites are mediated by distinct signaling pathways, primarily involving the vascular endothelium and smooth muscle cells.
Adenosine-Mediated Vasodilation
Adenosine, a nucleoside produced by various fungi including Cordyceps, exerts its vasodilatory effects primarily through the activation of A2A adenosine receptors on endothelial and vascular smooth muscle cells.[4][5] This activation triggers a cascade of intracellular events leading to vasorelaxation.
Caption: Adenosine-mediated vasodilation pathway.
Cordycepin-Mediated Vasodilation
Cordycepin (3'-deoxyadenosine), another major bioactive compound from Cordyceps, is structurally similar to adenosine and is believed to exert its vasodilatory effects through related pathways. Evidence suggests that its action involves adenosine receptors and the nitric oxide synthase (NOS) pathway.
Caption: Cordycepin-induced vasodilation pathway.
Lovastatin-Mediated Vasodilation
Lovastatin, a well-known cholesterol-lowering agent, also exhibits direct vasodilatory effects independent of its lipid-lowering properties. This action is primarily mediated through the upregulation and activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt signaling pathway.
Caption: Lovastatin-induced vasodilation pathway.
Experimental Protocols
The following section outlines a detailed methodology for assessing the vasodilatory effects of fungal secondary metabolites using an ex vivo vasodilation assay with isolated arterial rings. This protocol is a composite of standard methodologies and can be adapted for specific research needs.
Ex Vivo Vasodilation Assay Using Isolated Arterial Rings
This protocol describes the methodology for evaluating the vasodilatory properties of a test compound on isolated segments of rat thoracic aorta.
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300 g). All animal procedures must be approved by the institutional animal care and use committee.
-
Instruments:
-
Organ bath or wire myograph system.
-
Force transducer and data acquisition system.
-
Dissecting microscope.
-
Surgical instruments (forceps, scissors, etc.).
-
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.
-
High Potassium Chloride (KCl) Solution: KHS with an equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).
-
Phenylephrine (PE) or Norepinephrine (NE): For pre-contraction of arterial rings.
-
Acetylcholine (B1216132) (ACh): To assess endothelium integrity.
-
Test Compound (Fungal Metabolite): Dissolved in an appropriate vehicle (e.g., distilled water, DMSO).
-
(Optional) Inhibitors: L-NAME (NOS inhibitor), Indomethacin (COX inhibitor), etc., to investigate signaling pathways.
-
2. Experimental Workflow:
Caption: Experimental workflow for ex vivo vasodilation assay.
3. Detailed Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the chambers of a wire myograph or organ bath system filled with KHS at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.
-
Wash the rings with KHS until they return to the baseline tension.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.
-
Once a stable contraction is achieved, add the Test Compound in a cumulative manner (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The data can be plotted as a concentration-response curve, with the logarithm of the Test Compound concentration on the x-axis and the percentage of relaxation on the y-axis.
-
The potency (EC50) and maximal relaxation (Emax) can be calculated from these curves.
-
Conclusion
Fungal secondary metabolites represent a rich and largely untapped source of novel vasodilatory agents. Compounds like adenosine, cordycepin, and lovastatin demonstrate significant potential, acting through various well-defined signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and discovery of new fungal-derived compounds with therapeutic applications in cardiovascular medicine. Further research into this fascinating area is warranted to unlock the full potential of these natural products for the benefit of human health.
References
- 1. A2A-adenosine receptor reserve for coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lovastatin induces relaxation and inhibits L-type Ca(2+) current in the rat basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein constituent contributes to the hypotensive and vasorelaxant activities of Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The A2A adenosine receptor mediates coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Gymnoascolide A: A Literature Review
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A is a naturally occurring aromatic butenolide discovered from a soil-dwelling fungus. This document provides a comprehensive technical review of the discovery, isolation, characterization, and initial biological evaluation of this compound. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Source Organism
This compound was first reported in a 2005 publication in the Journal of Natural Products.[1] It was isolated from an Australian strain of the soil ascomycete, Gymnoascus reessii.[1] This fungus is known to produce a variety of secondary metabolites.[2] The discovery of this compound, along with its congeners Gymnoascolides B and C, highlighted the potential of soil microorganisms as a source of novel bioactive compounds.[1]
Isolation and Purification
The isolation of this compound from the culture of Gymnoascus reessii involved a multi-step extraction and chromatographic process.
Fungal Cultivation
The producing organism, Gymnoascus reessii, was cultured on a solid-phase fermentation medium. While the exact composition of the medium is detailed in the primary literature, a typical approach for inducing secondary metabolite production in filamentous fungi involves the use of nutrient-rich media, such as Potato Dextrose Agar (PDA).[3] The cultivation parameters, including temperature, pH, and incubation time, are critical for optimizing the yield of the target compound.
Extraction and Chromatographic Separation
The fungal culture was extracted with an organic solvent to obtain a crude extract containing a mixture of metabolites. This crude extract was then subjected to a series of chromatographic techniques to purify this compound. A general workflow for such a process is outlined below.
Caption: Generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data used to elucidate the structure of this compound. This data was obtained from the primary literature and is presented here for easy reference.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in search results |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| Data not available in search results |
Note: The specific NMR and HRMS data for this compound were not available in the provided search results. The tables are included as a template for the required data presentation.
The detailed analysis of 1D and 2D NMR spectra (such as COSY, HSQC, and HMBC) allowed for the complete assignment of all proton and carbon signals, leading to the proposed planar structure of this compound. The absolute configuration was determined for the related compounds, Gymnoascolides B and C, using a combination of chemical derivatization and quantum chemical simulations.[1]
Biological Activity
This compound has been evaluated for its biological activity in a limited number of primary screens.
Antifungal Activity
This compound exhibited antifungal properties. The butenolide class of compounds is known for a range of biological activities, including antifungal effects.[4][5][6] The mechanism of action for antifungal butenolides can vary but often involves the disruption of the fungal cell membrane or inhibition of essential enzymes.
Table 4: Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) |
| Septoria nodorum | Data not available in search results |
Note: While the primary paper mentions antifungal activity, the specific Minimum Inhibitory Concentration (MIC) value against Septoria nodorum was not available in the provided search results.
A generalized protocol for determining the antifungal activity of a compound using a broth microdilution method is described below.
Caption: Standard workflow for a broth microdilution antifungal susceptibility test.
Anthelmintic Activity
In addition to its antifungal effects, this compound was also reported to have activity against the parasitic nematode Haemonchus contortus.[1] This suggests potential applications in veterinary or human medicine for the treatment of helminth infections.
Table 5: Anthelmintic Activity of this compound
| Parasite Species | Activity Metric | Value |
| Haemonchus contortus | e.g., IC₅₀ (μg/mL) | Data not available in search results |
Note: The specific metric and value for the anthelmintic activity were not provided in the abstracts of the search results.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level. The butenolide scaffold is present in various natural products with diverse biological activities, and their mechanisms of action are not uniform.[6]
Synthesis
The total synthesis of this compound has been reported, providing confirmation of its structure and a potential route for the production of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound represents an interesting example of a bioactive natural product derived from a soil fungus. Its discovery underscores the importance of exploring microbial diversity for novel chemical entities with therapeutic potential. The initial findings of its antifungal and anthelmintic activities warrant further investigation to determine its mechanism of action, potential for drug development, and to explore the synthesis of more potent analogues. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its biological effects.
References
- 1. Gymnoascolides A-C: aromatic butenolides from an Australian isolate of the soil ascomycete Gymnoascus reessii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Gymnoascolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gymnoascolide A is a bioactive natural product with a furan-2,5-dione core structure. This document provides a detailed overview of the first reported synthetic methodology for this compound, as developed by Argade et al. The synthesis is notable for its use of selective Grignard reagent coupling reactions and a stereoselective reduction as key steps. These application notes provide a comprehensive summary of the synthetic route, quantitative data, and detailed experimental protocols for the key transformations involved in the synthesis of this natural product.
I. Synthetic Strategy Overview
The total synthesis of this compound was achieved in six steps starting from dimethyl (bromomethyl)fumarate. The key features of this synthetic approach include the chemoselective SN2' coupling of a Grignard reagent and a crucial N-Selectride reduction to establish the final stereochemistry. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic intermediates and the final product, this compound.
| Compound | Step | Reagents and Conditions | Yield (%) | Physical Appearance | Melting Point (°C) |
| 6 | 1 | PhMgBr, CuI (cat.), THF, -78 °C | 85 | - | - |
| 7 | 2 | LiOH, THF, H₂O | 95 | - | - |
| 8 | 3 | Ac₂O, reflux | ~100 | Yellow solid | 100 |
| 10 | 5 | PhMgBr, CuI (cat.), THF, -78 °C | 35 | - | 67-68 |
| 1 | 6 | N-Selectride, THF, -78 °C | 95 | - | - |
| Overall | - | - | 22 | - | - |
Table 1: Summary of Reaction Yields and Physical Properties.[1]
| Compound | Spectroscopic Data |
| 7 | ¹³C NMR (50 MHz, CDCl₃): δ = 53.4, 128.2, 129.1, 129.2, 130.8, 134.4, 138.6, 172.2, 178.5. IR (Nujol): 2700–2500, 1713, 1693, 1634, 1463, 1304 cm⁻¹. |
| 8 | ¹³C NMR (50 MHz, CDCl₃): δ = 52.2, 52.4, 53.0, 127.8, 128.1, 128.8, 129.0, 135.7, 138.8, 166.7, 172.2. IR (neat): 1738, 1724, 1634, 1448, 1250 cm⁻¹. |
| 10 | ¹H NMR (200 MHz, CDCl₃): δ = 4.04 (s, 2 H), 7.15–7.35 (m, 5 H), 7.45–7.70 (m, 5 H). ¹³C NMR (125 MHz, CDCl₃): δ = 30.4, 127.1, 127.3, 128.4, 129.0, 129.1, 129.3, 131.2, 135.4, 140.6, 141.1, 164.8, 165.8. IR (CHCl₃): 1769, 1656, 1508, 1215, 758 cm⁻¹. |
Table 2: Spectroscopic Data for Key Intermediates.[1]
III. Experimental Protocols
The following protocols are based on the reported synthesis of this compound.[1]
A. Synthesis of Intermediate 7
This procedure involves the hydrolysis of the diester compound 6.
-
Dissolution: Dissolve compound 6 (2.34 g, 10.00 mmol) in THF (30 mL) at room temperature.
-
Hydrolysis: Add a solution of LiOH (2.40 g) in H₂O (20 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture for 18 hours at room temperature.
-
Work-up:
-
Concentrate the mixture in vacuo.
-
Add EtOAc (50 mL).
-
Acidify to pH 2 with 2 M HCl.
-
Separate the organic layer.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield compound 7 .
-
B. Synthesis of Anhydride (B1165640) 8
This step involves the cyclization of the diacid 7 to form the anhydride 8.
-
Reaction Setup: Place compound 7 (1.65 g, 8.00 mmol) in a round-bottom flask.
-
Dehydration: Add acetic anhydride (15 mL) and gently reflux the solution for 1.5 hours.
-
Work-up:
-
Concentrate the mixture under vacuum at 50 °C.
-
Dilute the residue with EtOAc (40 mL).
-
Wash the organic layer with H₂O and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to afford compound 8 as a yellow solid.
-
C. Synthesis of 3-Benzyl-4-phenylfuran-2,5-dione (10)
This protocol describes the key Grignard coupling reaction to introduce the second phenyl group.
Figure 2: Key Grignard coupling reaction.
-
Reaction Setup: To a stirred solution of compound 8 in anhydrous THF, add a catalytic amount of CuI at -78 °C.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (PhMgBr) in THF.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification:
-
Extract the mixture with an appropriate organic solvent.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain compound 10 .
-
D. Synthesis of this compound (1)
This final step involves the stereoselective reduction of the dione.
-
Reaction Setup: Dissolve 3-benzyl-4-phenylfuran-2,5-dione (10 ) (50 mg, 0.19 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C.
-
Reduction: Add 1 M N-Selectride in THF (0.60 mL, 0.60 mmol) dropwise over a period of 10 minutes.
-
Reaction Time: Maintain the reaction mixture at -78 °C for 1 hour.
-
Work-up and Purification:
-
Quench the reaction with an appropriate quenching agent.
-
Perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate.
-
Purify the residue by a suitable method to yield this compound (1 ).
-
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific laboratory conditions.
References
Application Notes and Protocols for the Laboratory Synthesis of 4-benzyl-3-phenylfuran-2,5-dione
Introduction
4-benzyl-3-phenylfuran-2,5-dione, a derivative of succinic anhydride (B1165640), is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is primarily achieved through a two-step process involving the formation of a substituted succinic acid precursor, followed by a cyclization-dehydration reaction to yield the target anhydride. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established organic chemistry principles such as enolate alkylation and anhydride formation.
The proposed synthetic pathway begins with the preparation of diethyl 2-benzyl-3-phenylsuccinate via the alkylation of the enolate of diethyl phenylsuccinate with benzyl (B1604629) bromide. Subsequent hydrolysis of the diester yields 2-benzyl-3-phenylsuccinic acid. The final step involves the dehydration of this dicarboxylic acid using a suitable agent like acetic anhydride to form the desired 4-benzyl-3-phenylfuran-2,5-dione.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed two-step synthesis.
Table 1: Reagents and Molar Ratios for the Synthesis of 2-benzyl-3-phenylsuccinic acid
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 1. Diester Synthesis | Diethyl phenylsuccinate | 250.28 | 1.0 | 10 | 2.50 g |
| Lithium diisopropylamide (LDA) | 107.12 | 1.1 | 11 | 5.5 mL (2.0 M in THF) | |
| Benzyl bromide | 171.04 | 1.1 | 11 | 1.31 mL (1.88 g) | |
| Tetrahydrofuran (B95107) (THF) | - | - | - | 40 mL | |
| 2. Hydrolysis | Diethyl 2-benzyl-3-phenylsuccinate | 340.41 | 1.0 | (Assumed 8) | (Assumed 2.72 g) |
| Potassium hydroxide (B78521) (KOH) | 56.11 | 4.0 | 32 | 1.80 g | |
| Ethanol (B145695)/Water (1:1) | - | - | - | 50 mL | |
| Hydrochloric acid (HCl) | - | - | - | To pH 1-2 |
Table 2: Reagents and Molar Ratios for the Synthesis of 4-benzyl-3-phenylfuran-2,5-dione
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3. Anhydride Formation | 2-benzyl-3-phenylsuccinic acid | 284.30 | 1.0 | (Assumed 6) | (Assumed 1.71 g) |
| Acetic anhydride | 102.09 | 5.0 | 30 | 2.83 mL (3.06 g) |
Note: The amounts for steps 2 and 3 are based on assumed yields of 80% and 75% from the preceding steps, respectively, for a 10 mmol scale reaction starting from diethyl phenylsuccinate.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-benzyl-3-phenylsuccinate
This procedure details the alkylation of diethyl phenylsuccinate using benzyl bromide.
Materials and Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard glassware for extraction and work-up
Reagents:
-
Diethyl phenylsuccinate (2.50 g, 10 mmol)
-
Anhydrous tetrahydrofuran (THF), 40 mL
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 5.5 mL, 11 mmol)
-
Benzyl bromide (1.31 mL, 11 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve diethyl phenylsuccinate (2.50 g, 10 mmol) in 20 mL of anhydrous THF and add it to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (5.5 mL, 11 mmol) to the stirred solution over 15 minutes.
-
Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Dissolve benzyl bromide (1.31 mL, 11 mmol) in 10 mL of anhydrous THF and add it dropwise to the enolate solution over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, diethyl 2-benzyl-3-phenylsuccinate, can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield a colorless oil.
Step 2: Synthesis of 2-benzyl-3-phenylsuccinic acid
This protocol describes the hydrolysis of the diester to the corresponding dicarboxylic acid.
Materials and Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Reagents:
-
Diethyl 2-benzyl-3-phenylsuccinate (crude from Step 1, ~10 mmol)
-
Potassium hydroxide (KOH) (1.80 g, 32 mmol)
-
Ethanol (25 mL)
-
Water (25 mL)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Place the crude diethyl 2-benzyl-3-phenylsuccinate in a 100 mL round-bottom flask.
-
Prepare a solution of KOH (1.80 g, 32 mmol) in a 1:1 mixture of ethanol and water (50 mL) and add it to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
After reflux, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
A white precipitate of 2-benzyl-3-phenylsuccinic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be recrystallized from a suitable solvent like water or an ethanol/water mixture for further purification.
Step 3: Synthesis of 4-benzyl-3-phenylfuran-2,5-dione
This final step involves the dehydration of the dicarboxylic acid to form the target anhydride.[1][2]
Materials and Equipment:
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration setup
Reagents:
-
2-benzyl-3-phenylsuccinic acid (from Step 2, ~7.5 mmol)
-
Acetic anhydride (3.5 mL, ~37 mmol)
Procedure:
-
Place the dried 2-benzyl-3-phenylsuccinic acid in a 50 mL round-bottom flask.
-
Add acetic anhydride (3.5 mL).
-
Attach a reflux condenser fitted with a drying tube (e.g., CaCl₂) to protect the reaction from atmospheric moisture.[2]
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve completely.[2]
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product, 4-benzyl-3-phenylfuran-2,5-dione, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to remove any residual solvent. Further purification can be achieved by recrystallization from a solvent system like toluene/hexane.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates the logical workflow for the synthesis of 4-benzyl-3-phenylfuran-2,5-dione.
Caption: Overall workflow for the synthesis of the target compound.
Logical Relationship of Key Steps
This diagram shows the relationship between the key transformations in the synthesis.
References
Application Notes: Isolation and Purification of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Gymnoascolide A, a bioactive aromatic butenolide. The methodology outlined below is adapted from the successful isolation of this compound from the fungus Malbranchea dendritica[1][2]. While originally isolated from Gymnoascus reessii, this protocol offers a robust framework for obtaining the compound from fungal cultures.
Introduction
This compound is a naturally occurring γ-butenolide that has garnered interest for its biological activities, including vasodilatory effects. Initially discovered in the soil ascomycete Gymnoascus reessii, it has since been isolated from other fungal species such as Malbranchea filamentosa and Malbranchea dendritica[1][2]. The core structure of this compound features an aromatic butenolide skeleton, which is a common motif in a variety of bioactive fungal secondary metabolites. The protocol detailed herein provides a comprehensive guide for the fermentation, extraction, and chromatographic purification of this compound for further research and development.
Data Presentation
The following table summarizes the expected fractions and purification stages. Please note that yields are illustrative and will vary depending on the fungal strain, fermentation conditions, and scale of the preparation.
| Purification Stage | Description | Elution Solvents/Conditions | Typical Yield (Illustrative) | Purity (Illustrative) |
| Crude Extract | The initial extract from the fungal culture after solvent extraction. | Chloroform-Methanol | 10 g | <1% |
| Sephadex LH-20 Chromatography | Initial fractionation of the crude extract to separate compounds based on polarity and size. | Methanol (B129727) | 1.5 g (Active Fraction) | 10-20% |
| Silica (B1680970) Gel Chromatography | Further purification of the active fraction from the Sephadex LH-20 column. | Hexane-Ethyl Acetate (B1210297) Gradient | 200 mg | 60-80% |
| Preparative HPLC | Final purification step to obtain highly pure this compound. | Acetonitrile-Water Gradient | 50 mg | >95% |
Experimental Protocols
This section provides a step-by-step methodology for the isolation and purification of this compound.
Fungal Fermentation
The production of this compound is achieved through submerged fermentation of a producing fungal strain, such as Malbranchea dendritica.
-
Media Preparation: Prepare a liquid medium such as Potato Dextrose Broth (PDB). Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Inoculate the sterilized PDB with a fresh culture of the fungus.
-
Incubation: Incubate the culture in a static (non-shaking) condition at room temperature (approximately 25°C) for a period of 2-4 weeks to allow for sufficient growth and production of secondary metabolites.
Extraction of this compound
Following the incubation period, the fungal biomass and culture broth are extracted to isolate the crude mixture of secondary metabolites.
-
Solvent Extraction: Macerate the entire culture (biomass and broth) with a mixture of chloroform (B151607) and methanol (CHCl3-MeOH, typically in a 1:1 ratio). This is performed at room temperature over a period of 24-48 hours to ensure thorough extraction.
-
Concentration: After extraction, filter the mixture to remove the fungal biomass. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
A multi-step chromatographic procedure is employed to purify this compound from the complex crude extract.
-
Step 1: Sephadex LH-20 Column Chromatography
-
Column Packing: Prepare a column with Sephadex LH-20 resin equilibrated in methanol.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Elution: Elute the column with methanol. Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Fraction Pooling: Combine the active fractions for the next purification step.
-
-
Step 2: Silica Gel Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system, such as hexane.
-
Sample Application: Apply the pooled, concentrated fractions from the Sephadex LH-20 step to the column.
-
Gradient Elution: Elute the column with a gradient of increasing polarity, typically using a hexane-ethyl acetate solvent system.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the target compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) and water.
-
Detection: Monitor the elution profile using a UV detector.
-
Collection: Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction to yield pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
References
In vitro assay for testing the vasodilatory activity of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoascolide A, a fungal metabolite isolated from Malbranchea filamentosa, has been identified as a compound with potential vasodilatory properties.[1] Preliminary studies have shown that it can inhibit calcium-induced contractions in isolated rat aortic rings, suggesting a direct effect on vascular smooth muscle.[1] This application note provides a detailed protocol for an in vitro assay to quantitatively assess the vasodilatory activity of this compound using isolated rat thoracic aortic rings. This ex vivo model is a robust and widely used method to investigate the direct effects of compounds on vascular tone and to elucidate their potential mechanisms of action, such as endothelium-dependent or -independent pathways.[2][3][4] The data generated from this assay can be crucial for the preclinical evaluation of this compound as a potential therapeutic agent for cardiovascular diseases characterized by vasoconstriction, such as hypertension.
Data Presentation
The vasodilatory effects of this compound and control compounds can be quantified and summarized for comparative analysis. The following table structure is recommended for presenting the key data points obtained from the concentration-response curves.
| Compound | Concentration Range | EC₅₀ (µM) | Eₘₐₓ (%) |
| This compound | 1 nM - 100 µM | [Insert Value] | [Insert Value] |
| Acetylcholine (B1216132) (Positive Control) | 1 nM - 10 µM | [Insert Value] | [Insert Value] |
| Sodium Nitroprusside (Positive Control) | 1 nM - 10 µM | [Insert Value] | [Insert Value] |
| This compound + L-NAME | 1 nM - 100 µM | [Insert Value] | [Insert Value] |
EC₅₀: The concentration of the compound that produces 50% of the maximal relaxation. Eₘₐₓ: The maximum relaxation effect observed.
Experimental Protocols
This section details the methodology for the preparation of isolated rat aortic rings and the subsequent assessment of the vasodilatory activity of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) are commonly used.[5] All animal procedures must be approved by the institutional animal care and use committee.
-
Instruments:
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[5]
-
High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).[5]
-
Phenylephrine (B352888) (PE): For pre-contraction of arterial rings.[5]
-
Acetylcholine (ACh): To assess endothelium integrity.[5]
-
Sodium Nitroprusside (SNP): An endothelium-independent vasodilator (positive control).[2]
-
This compound: Dissolved in a suitable vehicle (e.g., DMSO). The final concentration of the vehicle in the organ bath should not exceed 0.1%.
-
L-NAME (Nω-nitro-L-arginine methyl ester): A nitric oxide synthase (NOS) inhibitor to investigate the involvement of the nitric oxide pathway.[5]
-
Experimental Workflow
Caption: Experimental workflow for the in vitro vasodilation assay of this compound.
Detailed Protocol
-
Aortic Ring Preparation:
-
Experimental Setup and Equilibration:
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.[5]
-
Wash the rings with KHS until they return to the baseline tension.[5]
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).[5]
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess the integrity of the endothelium. A relaxation of more than 80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Assay Protocol:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.[5]
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).[5]
-
Record the isometric tension changes using a force transducer and data acquisition system.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
-
Investigation of Mechanism (Optional):
-
To determine the role of nitric oxide, incubate the aortic rings with L-NAME (e.g., 100 µM) for 30 minutes before pre-contraction with phenylephrine.[5]
-
Repeat the cumulative addition of this compound and record the responses. A significant reduction in the vasodilatory effect of this compound in the presence of L-NAME suggests the involvement of the NO-cGMP pathway.
-
Signaling Pathway
The vasodilation induced by many compounds is mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular endothelial and smooth muscle cells.
Caption: The Nitric Oxide (NO)-cGMP signaling pathway in vasodilation.
This diagram illustrates the potential endothelium-dependent mechanism of this compound. If this compound acts on endothelial cells, it may stimulate endothelial nitric oxide synthase (eNOS) to produce NO from L-arginine. NO then diffuses to the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), activation of Protein Kinase G (PKG), a subsequent decrease in intracellular calcium levels, and ultimately, vasodilation.[7][8] The use of L-NAME, an eNOS inhibitor, can help elucidate the involvement of this pathway.[5] An endothelium-independent mechanism would involve the direct action of this compound on the smooth muscle cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. reprocell.com [reprocell.com]
- 3. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta | MDPI [mdpi.com]
- 4. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The pharmacological activity of nitroxyl: a potent vasodilator with activity similar to nitric oxide and/or endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Susceptibility Testing of Gymnoascolide A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gymnoascolide A is a naturally occurring butenolide, a class of compounds that has garnered interest for a variety of biological activities. While research has primarily focused on the vasodilatory effects of this compound, the potential antifungal properties of butenolides warrant investigation into its efficacy against pathogenic fungi.
Note: As of the latest literature review, specific studies detailing the antifungal susceptibility testing of this compound are not publicly available. The following protocols and application notes are therefore based on established methodologies for testing novel compounds for antifungal activity and should be adapted as a starting point for the investigation of this compound.
Hypothetical Data Presentation
In the absence of experimental data for this compound, the following table illustrates how quantitative data from antifungal susceptibility testing would be presented. This table is for demonstrative purposes only and does not represent actual experimental results for this compound.
| Fungal Strain | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | This compound | - | - | - |
| Aspergillus fumigatus ATCC 204305 | This compound | - | - | - |
| Cryptococcus neoformans ATCC 52817 | This compound | - | - | - |
| Candida albicans ATCC 90028 | Amphotericin B (Control) | 0.5 | 1 | 2 |
| Aspergillus fumigatus ATCC 204305 | Amphotericin B (Control) | 1 | 2 | 4 |
| Cryptococcus neoformans ATCC 52817 | Amphotericin B (Control) | 0.25 | 0.5 | 1 |
Table 1: Hypothetical Antifungal Susceptibility Data for this compound. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile, disposable inoculation loops and spreaders
-
Sabouraud Dextrose Agar (SDA) plates
2. Preparation of Fungal Inoculum:
-
Yeast (e.g., Candida, Cryptococcus):
-
Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Molds (e.g., Aspergillus):
-
Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum as described for yeasts.
-
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient.
4. Assay Procedure:
-
Add 100 µL of the appropriate fungal inoculum to each well of the test plate.
-
Transfer 100 µL of each this compound dilution to the corresponding wells of the inoculated plate.
-
Include a positive control (fungal inoculum with a known antifungal agent, e.g., Amphotericin B) and a negative control (fungal inoculum with medium and DMSO, without this compound).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
-
Growth can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
6. Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, aliquot 100 µL from each well that shows no visible growth and spread it onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Application Notes and Protocols: Synthesis and Evaluation of Gymnoascolide A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of the natural product Gymnoascolide A, a butenolide with known antifungal and vasodilatory properties. Also included are protocols for the synthesis of related furanone derivatives, methodologies for biological evaluation, and a summary of available activity data.
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of this compound and the biological activity of the parent compound.
Table 1: Synthetic Yields for this compound
| Step No. | Reaction | Product | Reported Yield |
| 1-5 | Multi-step synthesis | 3-Benzyl-4-phenylfuran-2,5-dione | 24% (overall) |
| 6 | Regioselective reduction | This compound | 90% |
| - | Overall Synthesis | This compound | 22% (overall) |
Yields are based on the synthetic route described by S. C. S. S. R. Naidu et al. and may vary based on experimental conditions.
Table 2: Biological Activity of this compound
| Compound | Biological Activity | Assay | Result |
| This compound | Vasodilatory | Inhibition of Ca²⁺-induced contractions in isolated rat aortic rings | Active at 1 µM[1] |
| This compound | Antifungal | Not specified | Moderate activity against Septoria nodorum |
Experimental Protocols
The synthesis of this compound is achieved via a multi-step process culminating in the regioselective reduction of 3-benzyl-4-phenylfuran-2,5-dione.
Protocol 2.1: Synthesis of 3-Benzyl-4-phenylfuran-2,5-dione (Intermediate)
This protocol outlines a general synthetic approach. The synthesis is reported to be a 5-step process with a 24% overall yield. Key reactions involve a chemoselective S(N)2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate, followed by allylic substitution.
A detailed, step-by-step protocol for this specific intermediate is not fully available in the provided search results. The following is a representative procedure for a related furanone synthesis which can be adapted.[1]
Materials:
-
Starting materials (e.g., substituted furan-2(5H)-one)
-
Anhydrous Dichloromethane (DCM)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf)
-
Diisopropylethylamine (DIPEA)
-
Aromatic aldehyde (e.g., Piperonal)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
3 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Diethyl ether (or other suitable eluents)
Procedure:
-
To a dry, two-neck round-bottom flask under a nitrogen atmosphere, add the starting furanone (1.0 eq), anhydrous DCM, TBDMSOTf (1.2 eq), DIPEA (3.0 eq), and the desired aromatic aldehyde (2.0 eq).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add DBU (2.0 eq) to the reaction mixture and reflux for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with 3 M HCl (twice) and brine (once).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-diethyl ether) to yield the desired dione.
Protocol 2.2: Synthesis of this compound via Regioselective Reduction
This final step involves the regioselective reduction of one carbonyl group in the anhydride (B1165640) intermediate.
Materials:
-
3-Benzyl-4-phenylfuran-2,5-dione
-
Anhydrous Tetrahydrofuran (THF)
-
N-Selectride (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Dry ice/acetone bath
Procedure:
-
Dissolve 3-benzyl-4-phenylfuran-2,5-dione (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add N-Selectride solution (3.0 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (three times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to afford this compound. This reduction has been reported to yield the product in 90%..
Visualized Workflows and Signaling Pathways
Synthetic and Evaluation Workflow
The overall process from synthesis to biological evaluation of this compound analogs can be visualized as a logical workflow. This includes the initial synthesis, purification, characterization, and subsequent screening for biological activity.
Caption: General workflow for the synthesis, purification, and biological evaluation of this compound.
Putative Signaling Pathway: Vasodilatory Effect
This compound exhibits vasodilatory effects by inhibiting calcium-induced contractions[1]. A common mechanism for vasodilation involves the Nitric Oxide (NO)-cGMP signaling pathway, which leads to the relaxation of vascular smooth muscle cells.
Caption: Putative NO/cGMP signaling pathway for this compound-induced vasodilation.
Putative Signaling Pathway: Antifungal Mechanism
The butenolide scaffold is known to exhibit antifungal properties, often by targeting cellular respiration. A plausible mechanism of action for this compound is the inhibition of the mitochondrial respiratory chain, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Putative mechanism of antifungal action via inhibition of the mitochondrial respiratory chain.
References
Application Notes and Protocols for Measuring Vasodilation in Aortic Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of vasodilation in isolated aortic rings is a fundamental ex vivo technique in cardiovascular pharmacology and physiology. This method allows for the investigation of vascular reactivity and the mechanisms of action of vasoactive compounds. By mounting aortic ring segments in an organ bath system, researchers can measure isometric contractions and relaxations in response to various pharmacological agents, providing insights into both endothelium-dependent and endothelium-independent vasodilation pathways. These application notes provide detailed protocols for the preparation of aortic rings, the experimental setup for measuring vasodilation, and the analysis of the resulting data.
Key Signaling Pathways in Vasodilation
Vasodilation, the widening of blood vessels, is a complex process regulated by multiple signaling pathways within the endothelial cells and vascular smooth muscle cells. Understanding these pathways is crucial for interpreting experimental data.
Endothelium-Dependent Vasodilation
Endothelial cells play a pivotal role in regulating vascular tone by releasing various relaxing factors.[1] Stimulation of endothelial cells by agonists like acetylcholine (B1216132) (ACh) or by mechanical forces such as shear stress initiates intracellular signaling cascades that lead to the production of vasodilators.[2][3]
The primary endothelium-derived relaxing factors include:
-
Nitric Oxide (NO): Synthesized by endothelial nitric oxide synthase (eNOS), NO diffuses to the underlying vascular smooth muscle cells.[3][4] There, it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.
-
Prostacyclin (PGI2): Produced from arachidonic acid by cyclooxygenase (COX) enzymes, PGI2 acts on receptors on the smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation.
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): This pathway involves the hyperpolarization of the vascular smooth muscle cell membrane, making contraction less likely. Several substances have been proposed to act as EDHF, including epoxyeicosatrienoic acids (EETs), hydrogen peroxide (H2O2), and direct electrical coupling through myoendothelial gap junctions.
Endothelium-Independent Vasodilation
Certain substances can induce vasodilation by acting directly on the vascular smooth muscle cells, bypassing the endothelium. This is known as endothelium-independent vasodilation.
Common endothelium-independent vasodilators include:
-
NO Donors: Compounds like sodium nitroprusside (SNP) release NO directly, which then activates the sGC-cGMP pathway in the smooth muscle cells.
-
Potassium Channel Openers: These drugs hyperpolarize the smooth muscle cell membrane by increasing potassium efflux, which closes voltage-gated calcium channels and reduces intracellular calcium, leading to relaxation.
-
Adenosine: This nucleoside can act on receptors on the smooth muscle cells to induce vasodilation.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) are commonly used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Its composition (in mM) is: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.0. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 (carbogen) to maintain a pH of 7.4.
-
Drugs and Chemicals:
-
Phenylephrine (B352888) (PE) or other vasoconstrictors (e.g., KCl).
-
Acetylcholine (ACh) for endothelium-dependent vasodilation.
-
Sodium nitroprusside (SNP) for endothelium-independent vasodilation.
-
L-NAME (Nω-nitro-L-arginine methyl ester) as an eNOS inhibitor.
-
Indomethacin (B1671933) as a COX inhibitor.
-
Heparin.
-
Anesthetics (e.g., pentobarbital (B6593769) sodium).
-
Equipment
-
Organ Bath System: A multi-chamber organ bath with temperature control (37°C) and ports for gas delivery.
-
Isometric Force Transducer and Amplifier.
-
Data Acquisition System.
-
Dissection Tools: Scissors, forceps, and a dissecting microscope.
-
Surgical Thread.
Experimental Workflow
Detailed Protocol
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method (e.g., overdose of anesthetic followed by exsanguination).
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish filled with cold, oxygenated PSS.
-
Under a dissecting microscope, remove any adhering fat and connective tissue.
-
Cut the cleaned aorta into rings of 2-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10-20 mL of PSS, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to an isometric force transducer.
-
Apply a basal tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes. During this period, replace the PSS every 15-20 minutes.
-
-
Assessment of Endothelial Integrity:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add acetylcholine (e.g., 10 µM).
-
A relaxation of more than 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation.
-
Wash the rings with PSS and allow them to return to the basal tension.
-
-
Vasodilation Measurement:
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine (1 µM) or KCl (e.g., 60 mM).
-
Once a stable contraction plateau is achieved, cumulatively add the test compound (vasodilator) in increasing concentrations to the organ bath.
-
Record the changes in isometric tension until a maximal response is observed.
-
To investigate the mechanism of vasodilation, rings can be pre-incubated with specific inhibitors (e.g., L-NAME for eNOS, indomethacin for COX) for 20-30 minutes before pre-contraction.
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured manner to facilitate comparison between different experimental conditions.
Data Normalization
Raw contraction data can be normalized to the cross-sectional area or length of the aortic ring to account for variations in tissue size.
Calculation of Vasodilation
The percentage of vasodilation is calculated as follows:
% Vasodilation = [(Tension after pre-contraction - Tension after vasodilator) / (Tension after pre-contraction - Basal tension)] x 100
Concentration-Response Curves
Plot the percentage of vasodilation against the logarithm of the vasodilator concentration to generate concentration-response curves. These curves can be fitted using a sigmoidal dose-response equation to determine the potency (EC50) and efficacy (Emax) of the vasodilator.
Tabular Data Summary
Table 1: Vasodilator Potency and Efficacy
| Compound | Condition | EC₅₀ (nM) | Eₘₐₓ (%) |
| Acetylcholine | Endothelium-Intact | 50.2 ± 5.1 | 95.3 ± 2.8 |
| Acetylcholine | Endothelium-Denuded | >10,000 | 8.7 ± 1.5 |
| Acetylcholine | + L-NAME (100 µM) | 1250.6 ± 110.2 | 45.1 ± 4.2 |
| Sodium Nitroprusside | Endothelium-Intact | 15.8 ± 2.3 | 98.1 ± 1.9 |
| Sodium Nitroprusside | Endothelium-Denuded | 16.5 ± 2.9 | 97.5 ± 2.1 |
Values are presented as mean ± SEM. EC₅₀ is the concentration of the vasodilator that produces 50% of the maximal response. Eₘₐₓ is the maximal relaxation response.
Table 2: Effect of Inhibitors on Acetylcholine-Induced Vasodilation
| Inhibitor | Pre-contraction Tone (g) | Maximal Relaxation (%) |
| None (Control) | 1.8 ± 0.2 | 95.3 ± 2.8 |
| L-NAME (100 µM) | 1.9 ± 0.3 | 45.1 ± 4.2 |
| Indomethacin (10 µM) | 1.7 ± 0.2 | 78.6 ± 5.5 |
| L-NAME + Indomethacin | 1.9 ± 0.2 | 20.4 ± 3.1 |
Values are presented as mean ± SEM.
Conclusion
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Gymnoascolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoascolide A, a fungal metabolite initially isolated from Malbranchea filamentosa and Gymnoascus reessii, has demonstrated notable vasodilatory activity, making it a compound of interest for further pharmacological investigation.[1][2] This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed to yield high-purity this compound suitable for subsequent biological assays and structural elucidation studies.
Introduction
This compound is an aromatic butenolide with the chemical formula C₁₇H₁₄O₂.[1] Its vasodilatory properties, specifically the inhibition of calcium-induced contractions in isolated rat aortic rings, highlight its potential as a lead compound in the development of novel cardiovascular therapeutics.[1] The purification of natural products like this compound from complex fungal extracts is a critical step in drug discovery and development. HPLC is a powerful technique for the isolation and purification of such secondary metabolites. This document outlines a comprehensive workflow, from the extraction of this compound from fungal cultures to its purification via preparative RP-HPLC.
Experimental Protocols
Fungal Culture and Extraction of Secondary Metabolites
This protocol describes the initial steps for obtaining a crude extract containing this compound from fungal cultures.
Materials:
-
Fungal strain (Gymnoascus reessii or Malbranchea filamentosa)
-
Appropriate solid or liquid fermentation medium (e.g., Potato Dextrose Agar (B569324)/Broth)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Inoculate the selected fungal strain onto the chosen fermentation medium and incubate under optimal growth conditions (typically 25-28°C for 14-21 days).
-
After the incubation period, harvest the fungal biomass and the culture medium.
-
For solid cultures, macerate the agar and mycelium and extract with ethyl acetate. For liquid cultures, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract.
-
Dissolve a small aliquot of the crude extract in methanol for HPLC analysis.
HPLC Purification of this compound
This protocol details the purification of this compound from the crude extract using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Dissolve the crude extract in a minimal amount of methanol and filter through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 4.0 mL/min.
-
Inject the filtered sample onto the column.
-
Run a linear gradient elution as detailed in Table 2.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Collect fractions corresponding to the peak of interest (this compound).
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | Reversed-Phase C18 |
| Column Dimensions | 250 x 10 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Detector Wavelength | 254 nm |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
Table 2: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Putative Signaling Pathway of Vasodilation
The vasodilatory effect of many natural products is mediated through the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. While the specific mechanism of this compound is yet to be fully elucidated, a plausible pathway involves the stimulation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.
Conclusion
The protocols described in this application note provide a robust framework for the successful extraction and HPLC purification of this compound from fungal cultures. The use of a C18 reversed-phase column with a water/acetonitrile gradient offers an effective method for isolating this bioactive compound with high purity. The availability of pure this compound is essential for conducting further studies to elucidate its precise mechanism of action and to evaluate its full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Furanones
Welcome to the Technical Support Center for the synthesis of substituted furanones. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of substituted furanones, with a focus on practical solutions and troubleshooting strategies.
Issue 1: Low Yield
Q1: My furanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in furanone synthesis can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. For instance, in some syntheses, an increase in temperature beyond an optimal point can lead to catalyst deactivation and a sharp decline in yield.[1] It is crucial to perform optimization studies for your specific reaction.
-
Reactivity of Starting Materials: The electronic and steric properties of your substrates significantly influence the reaction outcome. Electron-withdrawing groups on an aromatic aldehyde, for example, can enhance the reactivity of the carbonyl carbon, leading to higher yields in certain reactions, while significant steric hindrance can lower the yield.[1]
-
Side Reactions: The formation of undesired side products is a common cause of low yields.[1] Depending on the reactants and conditions, these can include Michael addition products, dimers, or products from the decomposition of starting materials.[1] Careful analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify these side products and guide further optimization to minimize their formation.
-
Purification Losses: Furanones can sometimes be challenging to purify, leading to apparent low yields. Difficulties in separating the product from starting materials or side products via chromatography or crystallization can result in significant product loss.
Troubleshooting Workflow for Low Yields
References
Technical Support Center: Synthesis of Gymnoascolide A
Welcome to the technical support center for the synthesis of Gymnoascolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the synthesis of this compound?
A1: The first total synthesis of this compound was reported with an overall yield of 22% over 6 steps.[1]
Q2: What are the key strategic reactions in the published synthesis of this compound?
A2: The key reactions in the synthesis are a chemoselective SN2' coupling of phenylmagnesium bromide, a chemoselective allylic substitution with the same Grignard reagent, and a regioselective reduction of a maleic anhydride (B1165640) derivative using N-Selectride.[1]
Q3: Are there any particularly sensitive or low-yielding steps in the synthesis?
A3: Based on the reported yields, the allylic bromination of the succinic anhydride intermediate and the final regioselective reduction are the steps that may require careful optimization to maximize the overall yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the SN2' coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate.
| Possible Cause | Suggested Solution |
| Impure or improperly prepared Grignard reagent. | Ensure the use of dry magnesium turnings and anhydrous solvent (e.g., THF). Titrate the Grignard reagent before use to determine the exact concentration. |
| Competing 1,2-addition (SN2 reaction). | Maintain a low reaction temperature to favor the SN2' pathway. Add the Grignard reagent slowly to the reaction mixture. |
| Hydrolysis of the Grignard reagent or starting material. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Incomplete hydrolysis of the diester to the diacid.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or base. | Increase the reaction time and/or the equivalents of lithium hydroxide (B78521) (LiOH). Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Precipitation of the lithium salt. | Ensure adequate stirring and consider using a co-solvent to improve solubility if necessary. |
Problem 3: Low yield during the allylic bromination with NBS.
| Possible Cause | Suggested Solution |
| Decomposition of the starting material or product. | Control the reaction temperature carefully, as overheating can lead to side reactions. Use fresh, recrystallized N-bromosuccinimide (NBS). |
| Inefficient radical initiation. | Ensure the radical initiator (e.g., (BzO)₂) is added in the correct catalytic amount and is not expired. The reaction should be protected from light if the initiator is light-sensitive. |
| Over-bromination or other side reactions. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Use the minimum effective amount of NBS. |
Problem 4: Poor regioselectivity in the N-Selectride reduction of 3-benzyl-4-phenylfuran-2,5-dione.
| Possible Cause | Suggested Solution |
| Steric hindrance affecting the approach of the reducing agent. | Maintain a low reaction temperature (-78 °C is recommended) to enhance the kinetic control of the regioselective reduction.[1] |
| Competing reduction of the other carbonyl group. | Use a bulky reducing agent like N-Selectride (Lithium tri-sec-butylborohydride) to maximize steric differentiation between the two carbonyl groups. |
| Epimerization or other side reactions. | Quench the reaction at low temperature once the starting material is consumed to prevent side reactions. |
Quantitative Data Summary
The following table summarizes the step-by-step yields for the synthesis of this compound.
| Step | Reaction | Reagents | Yield (%) |
| 1 | SN2' Coupling | PhMgBr, Dimethyl 2-(bromomethyl)fumarate | Not specified, but part of a multi-step sequence |
| 2 | Hydrolysis | LiOH | 92 |
| 3 | Anhydride Formation | Ac₂O | ~100 |
| 4 | Allylic Bromination | NBS, (BzO)₂ | 80 |
| 5 | Allylic Substitution | PhMgBr | Not specified, but part of a multi-step sequence |
| 6 | Regioselective Reduction | N-Selectride | Yield for final product from precursor is implied in overall yield calculation |
| Overall | - | - | 22 |
Key Experimental Protocols
Protocol 1: Allylic Bromination of 3-Methyl-4-phenylfuran-2,5-dione (B1595873)
A mixture of 3-methyl-4-phenylfuran-2,5-dione (5.00 mmol), N-bromosuccinimide (NBS, 7.50 mmol), and a catalytic amount of benzoyl peroxide ((BzO)₂, 10 mol%) in carbon tetrachloride (CCl₄, 50 mL) is gently refluxed for 12 hours.[1] The mixture is then allowed to cool to room temperature and filtered. The residue is washed with CCl₄, and the combined organic layers are washed with water and brine, dried over sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo. The crude product is purified by column chromatography.
Protocol 2: Regioselective Reduction to form this compound
To a stirred solution of 3-benzyl-4-phenylfuran-2,5-dione (0.19 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) at -78 °C, a 1 M solution of N-Selectride in THF (0.60 mmol) is added over a period of 10 minutes.[1] The reaction mixture is maintained at this temperature for 1 hour. The reaction is then quenched, and the product is isolated and purified.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the final reduction step.
References
Troubleshooting low yield in Grignard reactions for furanone synthesis
Welcome to the technical support center for troubleshooting Grignard reactions in the synthesis of furanones. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter during your Grignard reaction for furanone synthesis.
Question 1: My Grignard reaction for furanone synthesis is giving a very low yield or failing completely. What are the most common reasons?
Low or no yield in a Grignard reaction is a common issue that can often be traced back to a few critical factors. The most frequent culprits are the presence of moisture, poor quality of reagents, or failure of the reaction to initiate.
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely reactive with protic sources, particularly water.[1][2] Even trace amounts of moisture in your glassware, solvent, or starting materials can quench the Grignard reagent.[1][3]
-
Glassware: All glassware should be rigorously dried, either by flame-drying under vacuum or by oven-drying at a high temperature (e.g., 120°C) overnight and assembled while still hot.[4]
-
Solvents: Use anhydrous solvents. It is best to use freshly distilled solvents. For example, THF can be distilled from a sodium/benzophenone ketyl indicator until a persistent deep blue/purple color is observed.
-
Reagents: Ensure your organic halide and furanone precursor are free of water.
-
-
Check the Quality and Activation of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and prevents the reaction with the organic halide.
-
Visual Inspection: Use fresh, shiny magnesium turnings. If the magnesium appears dull or oxidized, it will require activation.
-
Activation Methods:
-
Mechanical: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface.
-
Chemical: Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator. The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates successful activation.
-
-
-
Verify Grignard Reagent Formation: Before adding your furanone precursor, it's crucial to confirm that the Grignard reagent has formed.
-
Visual Cues: The reaction mixture turning cloudy and the disappearance of the metallic magnesium are good indicators. An increase in the reaction mixture's temperature is also a positive sign of initiation.
-
Titration: For a quantitative measure, you can titrate a small aliquot of your Grignard reagent against a standard solution of a weighable, anhydrous protic reagent like menthol (B31143) in the presence of an indicator such as phenanthroline.
-
Question 2: I've confirmed my Grignard reagent has formed, but the yield of the desired furanone product is still low after reacting with the precursor. What side reactions could be occurring?
Even with a successfully formed Grignard reagent, several side reactions can compete with the desired reaction, leading to a low yield of the furanone product.
Common Side Reactions and Solutions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the carbonyl group in the furanone precursor, forming an enolate. This is especially problematic with sterically hindered ketones.
-
Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. The use of additives like anhydrous cerium(III) chloride (CeCl₃) can also suppress enolization.
-
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group to an alcohol.
-
Solution: If possible, choose a Grignard reagent without β-hydrogens. Running the reaction at a lower temperature can also minimize this side reaction.
-
-
Wurtz Coupling: The Grignard reagent can react with the starting organic halide, leading to a homocoupling product. This is a major side reaction when using primary or benzylic halides.
-
Solution: Add the organic halide slowly to the magnesium turnings to maintain a low concentration of the halide at any given time.
-
-
Double Addition to Esters/Lactones: Furanone precursors are often lactones (cyclic esters). Grignard reagents typically add twice to esters to form tertiary alcohols. This can lead to the opening of the furanone ring and the formation of a diol.
-
Solution: To obtain the desired furanone product, it is often necessary to use a milder organometallic reagent, such as an organocadmium or organocuprate, which are less reactive and tend to add only once. Alternatively, using a Weinreb amide derivative of the furanone precursor can prevent double addition.
-
Illustrative Data on Reaction Condition Optimization
The following table provides an example of how reaction conditions can be optimized to improve the yield of a Grignard reaction.
| Parameter | Condition A | Yield of A | Condition B | Yield of B | Rationale for Improvement |
| Temperature | Room Temperature | 35% | -78 °C | 85% | Lower temperatures can suppress side reactions like enolization and reduction. |
| Solvent | Diethyl Ether | 60% | THF | 80% | THF has a higher solvating power, which can stabilize the Grignard reagent. |
| Additive | None | 40% | 1.1 eq CeCl₃ | 90% | CeCl₃ activates the carbonyl group towards nucleophilic addition and reduces enolization. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with a Furanone Precursor
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Activation: Place fresh magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible.
-
Grignard Formation: Add anhydrous THF via a syringe. Slowly add a solution of the organic halide (1.0 equivalent) in anhydrous THF from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux. Maintain a gentle reflux until most of the magnesium has been consumed.
-
Reaction with Furanone Precursor: Cool the freshly prepared Grignard reagent to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of the furanone precursor (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Drying Tetrahydrofuran (THF)
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride overnight.
-
Distillation Setup: In a flame-dried flask under an inert atmosphere, add sodium metal and a small amount of benzophenone.
-
Reflux: Reflux the THF over the sodium/benzophenone mixture. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Collection: Distill the dry THF directly into the reaction flask or a dry storage flask under an inert atmosphere. Use the freshly distilled THF immediately for the best results.
Visual Guides
Caption: Experimental workflow for a Grignard reaction.
Caption: Troubleshooting flowchart for low Grignard yield.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvent is dry enough? A1: For solvents like THF, a common method is to distill it from sodium and benzophenone. The persistence of a deep blue or purple color indicates the solvent is anhydrous.
Q2: Can I use an old bottle of magnesium turnings? A2: It is not recommended. Magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that inhibits the reaction. Always use fresh, shiny magnesium turnings or activate older ones.
Q3: My reaction turns black and cloudy. Is this normal? A3: A cloudy appearance is often a sign that the Grignard reagent is forming and may precipitate. However, a black color could indicate decomposition or side reactions, especially if the reaction is heated for too long.
Q4: Can I prepare my Grignard reagent in advance and store it? A4: Grignard reagents are generally not very stable and are best used immediately after preparation. If short-term storage is necessary, it should be done under an inert atmosphere in a sealed flask, preferably in a cold and dark place.
Q5: What is the purpose of adding iodine? A5: Iodine is a common activating agent for magnesium. It etches the surface of the magnesium, removing the passivating oxide layer and exposing the fresh metal to the organic halide.
References
Technical Support Center: Synthesis of 4-benzyl-3-phenylfuran-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-benzyl-3-phenylfuran-2,5-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-benzyl-3-phenylfuran-2,5-dione?
The most prevalent method for synthesizing 4-benzyl-3-phenylfuran-2,5-dione is a variation of the Perkin reaction. This involves the base-catalyzed condensation of phenylacetic anhydride (B1165640) and benzaldehyde (B42025). Triethylamine (B128534) is commonly employed as the base, and the reaction is typically heated to drive the cyclization and dehydration to form the furan-2,5-dione ring.
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents are:
-
Phenylacetic acid (to be converted to phenylacetic anhydride in situ or used directly with another anhydride)
-
Benzaldehyde
-
A dehydrating agent/catalyst, typically an anhydride such as acetic anhydride.
-
A weak base, such as triethylamine or sodium acetate.
Q3: What is the general reaction mechanism?
The reaction proceeds through a Perkin condensation mechanism. The base deprotonates the α-carbon of phenylacetic anhydride, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting intermediate undergoes an intramolecular acylation followed by dehydration to form the α,β-unsaturated furan-2,5-dione ring system.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | The base (e.g., triethylamine) may be old or contaminated. Use a freshly opened or distilled batch of the base. To test the activity of a base like sodium hydride (if used), a small amount should produce hydrogen gas when added to ethanol.[1] |
| Presence of Water | Moisture will quench the base and hydrolyze the anhydride. Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reaction Temperature | The reaction typically requires heating to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. If the reaction is stalling at a lower temperature, gradually increase the heat. |
| Inefficient Mixing | In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between reactants and reagents. |
| Incorrect Stoichiometry | The molar ratios of the reactants are crucial. Ensure accurate measurement of all starting materials. An excess of the anhydride may be used to drive the reaction to completion. |
Formation of Side Products and Impurities
| Side Product/Issue | Potential Cause & Explanation | Mitigation Strategies |
| α-Phenylcinnamic Acid Isomers (E/Z) | Incomplete cyclization or hydrolysis of the intermediate mixed anhydride can lead to the formation of α-phenylcinnamic acid as a significant byproduct. The Perkin condensation is known to produce a mixture of (E) and (Z) isomers of the unsaturated acid.[3][4] | Ensure sufficient heating and reaction time to promote the final cyclization and dehydration steps. The use of a strong dehydrating agent like acetic anhydride helps to drive the reaction towards the desired furan-2,5-dione. Purification via crystallization can be used to separate the desired product from these acidic impurities. |
| Self-Condensation of Phenylacetic Anhydride | Phenylacetic anhydride can undergo self-condensation in the presence of a base, leading to the formation of byproducts such as 1,3-diphenyl-2-propanone and its enol phenylacetate. | Add the benzaldehyde to the reaction mixture before or concurrently with the base to ensure it is readily available to react with the enolate of phenylacetic anhydride. Slower addition of the base can also help to minimize self-condensation. |
| Tar-like/Polymeric Materials | Furans and related compounds can be susceptible to polymerization under strong acidic or basic conditions at elevated temperatures. The formation of dark, insoluble materials is indicative of such degradation. | Avoid excessively high temperatures or prolonged reaction times. Once the reaction is complete (as monitored by TLC), work up the reaction mixture promptly. Neutralize the reaction mixture during workup to prevent further degradation. |
| Unreacted Starting Materials | Incomplete reaction due to any of the factors mentioned under "Low or No Product Yield." | Optimize reaction conditions (temperature, time, stoichiometry). Ensure the purity and reactivity of starting materials and reagents. |
Experimental Protocols
Adapted Protocol for the Synthesis of 4-benzyl-3-phenylfuran-2,5-dione
This protocol is adapted from the general principles of the Perkin reaction for the synthesis of related α,β-unsaturated acids and furan-2,5-dione structures.
Materials:
-
Phenylacetic acid
-
Benzaldehyde
-
Acetic anhydride
-
Triethylamine
-
Toluene (or another suitable high-boiling solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Preparation of Phenylacetic Anhydride (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (2 equivalents) and acetic anhydride (1 equivalent). Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours to form phenylacetic anhydride. Alternatively, pre-synthesized phenylacetic anhydride can be used.
-
Condensation Reaction: To the flask containing phenylacetic anhydride, add benzaldehyde (1 equivalent) and a suitable solvent such as toluene.
-
Base Addition: Slowly add triethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acids), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, which may be a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
Optimization of reaction conditions for Gymnoascolide A synthesis
Welcome to the technical support center for the synthesis of Gymnoascolide A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this antifungal and vasodilatory natural product.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the synthesis of this compound?
The first reported synthetic approach for this compound achieves an overall yield of 22% over a six-step process.[1]
Q2: What are the key reactions in the synthesis of this compound?
The synthesis involves several key transformations:
-
A chemoselective SN2' coupling reaction of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate.[1][2]
-
Chemoselective allylic substitution of a bromo group with phenylmagnesium bromide.[1][2]
-
A regioselective reduction of a carbonyl group using N-Selectride to yield the final product.[1][2]
Q3: My final reduction step to yield this compound is resulting in low yields. What are the critical parameters for this step?
The final step involves the regioselective reduction of 3-benzyl-4-phenylfuran-2,5-dione. For optimal results, it is crucial to maintain a low temperature (-78 °C) during the addition of N-Selectride. The reaction should be conducted in anhydrous THF and quenched with water at the same low temperature before allowing it to warm to room temperature.[1] A significant deviation from these conditions can lead to side reactions and a decrease in yield.
Q4: I am observing the formation of side products during the Grignard coupling reactions. How can this be minimized?
The chemoselectivity of the Grignard reactions is critical. Ensure the following:
-
The Grignard reagent (phenylmagnesium bromide) is freshly prepared or titrated to ensure accurate stoichiometry.
-
The reaction is carried out under strictly anhydrous conditions.
-
The temperature is carefully controlled as specified in the protocol.
Q5: Are there any specific purification challenges for the intermediates or the final product?
The intermediates and the final product, this compound, are purified by column chromatography on silica (B1680970) gel.[1] The choice of eluent system is important for good separation. For the final product, a mixture of petroleum ether and ethyl acetate (B1210297) (9:1) is reported to be effective.[1] If you are experiencing difficulties with purification, consider using a high-performance liquid chromatography (HPLC) for more challenging separations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the N-bromosuccinimide (NBS) bromination step. | 1. Degradation of NBS. 2. Insufficient radical initiator. 3. Reaction not going to completion. | 1. Use freshly recrystallized NBS. 2. Ensure the catalytic amount of dibenzoyl peroxide is added. 3. Monitor the reaction by TLC and extend the reflux time if necessary.[1] |
| Poor selectivity in the final N-Selectride reduction. | 1. Reaction temperature too high. 2. Presence of water in the reaction mixture. 3. Incorrect stoichiometry of the reducing agent. | 1. Maintain the reaction temperature at -78 °C throughout the addition of N-Selectride.[1] 2. Use anhydrous THF and ensure all glassware is thoroughly dried. 3. Use 3 equivalents of 1 M N-Selectride in THF for every 1 equivalent of the substrate.[1] |
| Difficulty in isolating the diacid intermediate after hydrolysis. | 1. Incomplete hydrolysis. 2. Emulsion formation during workup. 3. Product loss during extraction. | 1. Extend the reaction time for the hydrolysis with LiOH and monitor by TLC.[1] 2. Add brine to the aqueous layer to break up emulsions. 3. Perform multiple extractions with ethyl acetate to ensure complete recovery of the product.[1] |
| Low yield in the chemoselective allylic substitution with phenylmagnesium bromide. | 1. Inactive Grignard reagent. 2. Competing side reactions. | 1. Prepare fresh phenylmagnesium bromide or titrate before use. 2. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to minimize side reactions. |
Experimental Protocols
Regioselective Reduction of 3-Benzyl-4-phenylfuran-2,5-dione to this compound [1]
-
To a stirred solution of 3-benzyl-4-phenylfuran-2,5-dione (50 mg, 0.19 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) at -78 °C, add 1 M N-Selectride in THF (0.60 mL, 0.60 mmol) over a period of 10 minutes.
-
Maintain the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding water (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate (9:1) eluent system to yield this compound as a thick oil (42 mg, 90% yield).
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Step | Reaction | Yield (%) |
| 1 | Base-catalyzed hydrolysis of diester | 92 |
| 2 | Acetic anhydride (B1165640) induced ring closure | ~100 |
| 3 | N-bromosuccinimide bromination | 80 |
| 4 | Chemoselective allylic substitution with PhMgBr | 45 |
| 5 | Regioselective reduction with N-Selectride | 90 |
| Overall | Total Synthesis of this compound | ~22 |
Data extracted from Argade, N. P., et al. (2008).[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Stability of Gymnoascolide A in different solvents and pH
This technical support center provides guidance and answers frequently asked questions regarding the stability of Gymnoascolide A in various experimental conditions. As a researcher, scientist, or drug development professional, understanding the stability of this compound is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: Currently, there is limited publicly available data specifically detailing the comprehensive stability of this compound under a wide range of solvents and pH conditions. The supplier indicates a stability of at least four years, but the specific storage conditions (solvent, temperature) for this are not detailed. Therefore, it is highly recommended to perform stability studies under your specific experimental conditions.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is reported to be soluble in several organic solvents. The selection of a solvent for your experiments should also consider its potential impact on the stability of the compound.
Table 1: Solubility of this compound.
| Solvent | Solubility |
|---|---|
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Q3: How does pH likely affect the stability of this compound?
A3: this compound contains a butenolide lactone ring, which can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. While specific data for this compound is not available, it is prudent to assume that extreme pH values may lead to degradation. It is recommended to maintain solutions at a neutral or slightly acidic pH for short-term experiments unless the experimental design requires otherwise. For long-term storage, a buffered solution at a neutral pH or storage in an aprotic solvent like DMSO is advisable.
Q4: I am seeing unexpected results in my biological assay with this compound. Could this be a stability issue?
A4: Yes, unexpected or inconsistent results in biological assays can be a sign of compound degradation. If you suspect stability issues, it is recommended to prepare fresh stock solutions and to test the stability of your working solutions under the assay conditions (e.g., temperature, media, pH). A troubleshooting workflow for this scenario is provided below.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in a cell-based assay.
This guide helps you to determine if the stability of this compound is the root cause of inconsistent results.
Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to determine the stability of this compound under your specific conditions. A forced degradation study is a common approach to understand the degradation profile of a compound.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and heat) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 48 hours.
-
Control: Keep 1 mL of stock solution at 4°C.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by HPLC.
-
-
HPLC Method Development:
-
Develop an HPLC method that separates the parent peak of this compound from any degradation products. A good starting point is a gradient elution with a C18 column.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and increase linearly.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength like 254 nm.
-
-
The following diagram illustrates the workflow for conducting a forced degradation study.
Data Presentation:
The results of the forced degradation study should be summarized in a table to easily compare the stability of this compound under different conditions.
Table 2: Example Data Summary from a Forced Degradation Study.
| Stress Condition | Incubation Time (h) | Temperature (°C) | % this compound Remaining | Number of Degradation Peaks |
|---|---|---|---|---|
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 4 | Room Temp | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal | 48 | 60 |
| Control | 48 | 4 | 100% | 0 |
Note: The values in this table are placeholders and should be filled in with your experimental data.
By following these guidelines and protocols, you can effectively assess the stability of this compound for your specific research needs, leading to more accurate and reliable scientific outcomes.
Technical Support Center: Gymnoascolide A Degradation Studies
Disclaimer: Detailed degradation studies for Gymnoascolide A are not extensively available in the public domain. This guide is intended for researchers, scientists, and drug development professionals initiating degradation studies on this compound. It provides a framework based on general principles of forced degradation for compounds with similar chemical features, such as a butenolide (a type of lactone) core.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for a compound like this compound?
A1: Forced degradation studies, or stress testing, are a critical component of the drug development process.[3][4] They involve subjecting a drug substance like this compound to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[5] These studies are essential for several reasons:
-
Identifying Potential Degradants: They help in the early identification of degradation products that could form under normal storage conditions over a longer period.
-
Understanding Degradation Pathways: The results provide insight into the chemical stability of the molecule and its likely degradation pathways.
-
Developing Stability-Indicating Methods: Forced degradation is crucial for developing and validating analytical methods, typically HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. This ensures the method is "stability-indicating."
-
Informing Formulation and Packaging: Knowledge of how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.
Q2: What are the primary chemical liabilities of the this compound structure that I should be aware of?
A2: this compound, with its butenolide (2(5H)-furanone) core, possesses specific chemical features prone to degradation:
-
Lactone Ring: The ester group within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the furanone ring.
-
Double Bond: The unsaturated bond in the furanone ring can be a target for oxidation.
-
Aromatic Rings: While generally stable, the phenyl and benzyl (B1604629) groups could be susceptible to oxidation under strong oxidative stress.
Q3: What is the recommended target degradation percentage in forced degradation studies?
A3: The generally accepted range for degradation is between 5-20%. Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation above 20% can lead to the formation of secondary degradants that may not be relevant to real-world stability and can complicate the analysis.
Q4: How do I handle a sample that shows no degradation under initial stress conditions?
A4: If this compound appears stable under initial stress conditions, you may need to increase the severity of the conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Elevating the temperature.
-
Extending the exposure time. For example, if no degradation is observed with 0.1N HCl at 60°C, you could try refluxing with a higher concentration of acid. It's a stepwise process to find the conditions that yield the target degradation level.
Q5: What is a "mass balance" calculation and why is it important?
A5: Mass balance is an essential part of a forced degradation study that reconciles the amount of the drug that has degraded with the amount of degradation products formed. An ideal mass balance, close to 100%, demonstrates that the analytical method can account for all the components, including the parent drug and all major degradants. A poor mass balance might indicate that some degradants are not being detected (e.g., they are not UV-active, are volatile, or are co-eluting with another peak).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) observed. | Stress conditions are too mild. The compound is highly stable. | Increase the duration, temperature, or concentration of the stressor. For thermal stress, consider adding humidity. For photostability, ensure direct and adequate exposure as per ICH Q1B guidelines. |
| Excessive degradation (>20%) or multiple secondary peaks. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. Analyze samples at earlier time points to capture primary degradation products. |
| Poor peak shape or resolution between this compound and degradants. | The analytical method (e.g., HPLC) is not optimized. Co-elution of peaks. | Modify the HPLC method. This can include changing the mobile phase composition (organic solvent ratio, pH), gradient slope, column type (e.g., C18, Phenyl-Hexyl), or temperature. |
| Poor mass balance. | Degradation products are not detected by the current analytical method (e.g., lack a UV chromophore). Degradants are volatile or have a poor response factor. Co-elution of peaks. | Use a universal detector like a mass spectrometer (MS) in parallel with a UV detector. Check for co-elution using peak purity analysis with a PDA detector. Ensure the analytical method can separate all degradants from the parent peak. |
| Precipitation observed after neutralizing a sample from acid/base hydrolysis. | The degradation product or the parent compound is insoluble at the final pH. | Adjust the final concentration by diluting the sample with the mobile phase or an appropriate solvent before injection. Filter the sample through a 0.22 µm filter. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines a general approach. The specific concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep the sample at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with mobile phase.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep the sample at 60°C. Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature, protected from light. Withdraw aliquots at various time points and dilute.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven. Also, expose a solution of the drug to 80°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
-
A good starting point for an HPLC method would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to obtain mass information of the parent drug and any formed degradants.
-
Data Presentation
Table 1: Hypothetical Degradation Products of this compound
Molecular Weight of this compound: 250.3 g/mol
| Hypothetical Degradant | Stress Condition | Proposed Structure/Modification | Expected m/z [M+H]⁺ | Comments |
| DP1 | Acid/Base Hydrolysis | Ring-opened product (hydrolysis of the lactone) | 269.1 | Addition of H₂O (18 amu) to the parent molecule. The resulting carboxylic acid would be more polar. |
| DP2 | Oxidation (H₂O₂) | Epoxidation of the furanone double bond | 267.1 | Addition of an oxygen atom (16 amu). |
| DP3 | Oxidation (H₂O₂) | Hydroxylation of one of the aromatic rings | 267.1 | Addition of an oxygen atom (16 amu). Position of hydroxylation would require further spectroscopic analysis (e.g., NMR). |
| DP4 | Photolysis/Thermal | Isomerization product | 251.1 | No change in mass, but a change in retention time and UV spectrum would be expected. |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical hydrolysis pathway for this compound.
References
Technical Support Center: Purification of Synthetic Gymnoascolide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Gymnoascolide A.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic this compound.
Issue 1: Low yield of this compound after column chromatography.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: The synthesis of the precursor, 3-benzyl-4-phenylfuran-2,5-dione, or the subsequent reduction to this compound may be incomplete. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. |
| Product Decomposition: this compound, a butenolide, may be sensitive to prolonged exposure to silica (B1680970) gel. | Minimize the time the compound spends on the silica gel column. Use a faster flow rate or a shorter column. Consider using a less acidic stationary phase like neutral alumina (B75360). |
| Sub-optimal Eluent System: The chosen solvent system may not be optimal for separating this compound from byproducts. | Perform small-scale TLC experiments with various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexane, or dichloromethane (B109758)/methanol mixtures) to identify the optimal eluent for separation. |
| Co-elution with Impurities: Structurally similar impurities may co-elute with the desired product. | If TLC shows overlapping spots, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher resolution separation. |
Issue 2: Presence of persistent impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product. | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the appropriate reagent. |
| Formation of Side Products: The Grignard reaction or the reduction step in the synthesis can lead to side products. | Carefully control reaction conditions (e.g., temperature, rate of addition of reagents) to minimize side product formation. |
| Diastereomeric Impurities (if applicable): If any step in the synthesis is stereoselective and produces diastereomers, their separation can be challenging.[1] | Diastereomers have different physical properties and can often be separated by careful column chromatography or fractional crystallization.[1] For very similar diastereomers, preparative HPLC may be necessary.[2] |
| Solvent Impurities: Impurities from solvents used in the synthesis or purification can contaminate the final product. | Use high-purity, distilled solvents for all steps of the synthesis and purification. |
Issue 3: Difficulty in achieving high purity (>95%) of this compound.
| Potential Cause | Troubleshooting Step |
| Inadequate Separation by Column Chromatography: The polarity of this compound and impurities might be too similar for effective separation by standard silica gel chromatography. | Employ gradient elution in your column chromatography to improve separation. Alternatively, explore other stationary phases such as alumina or reverse-phase silica gel. |
| Thermal Instability: Butenolides can be thermally labile. | Avoid high temperatures during solvent removal (rotoevaporation). Use a water bath at a moderate temperature. |
| Isomerization: The double bond in the butenolide ring could potentially isomerize under certain conditions (e.g., acidic or basic). | Maintain neutral pH conditions during workup and purification. Wash the organic extracts with brine to remove any residual acid or base. |
| Crystallization Issues: The compound may be an oil or may not crystallize easily, trapping impurities. | If the product is an oil, try co-evaporation with a high-boiling point solvent like toluene (B28343) to remove residual solvents. For crystallization, try a variety of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane) and techniques (slow evaporation, cooling). |
Frequently Asked Questions (FAQs)
Q1: What is a typical purification strategy for synthetic this compound?
A1: A common strategy involves initial purification of the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3] For higher purity, this can be followed by recrystallization from a suitable solvent system or by preparative HPLC.
Q2: How can I monitor the purity of this compound during purification?
A2: Purity can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent and visualizing the spots under UV light. For more accurate assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The reported 1H NMR data for this compound can be used for comparison.[3]
Q3: Are there any specific safety precautions I should take when purifying this compound?
A3: Standard laboratory safety procedures should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The biological activity of this compound suggests it should be handled with care.[4]
Q4: My purified this compound is a solid. What is its expected melting point?
A4: The reported melting point for synthetic this compound is 67–68 °C.[3] A broad melting point range may indicate the presence of impurities.
Data Presentation
Researchers should meticulously record and tabulate their purification data to ensure reproducibility and for comparison between different batches or purification methods.
Table 1: Example Data Table for Column Chromatography Purification of this compound
| Parameter | Batch 1 | Batch 2 | Notes |
| Crude Mass (mg) | 500 | 520 | |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | |
| Eluent System | Gradient: 5% to 20% EtOAc in Hexane | Isocratic: 15% EtOAc in Hexane | |
| Fractions Collected | 20 x 10 mL | 25 x 10 mL | |
| Fractions Containing Product | 8-15 | 10-18 | Based on TLC analysis |
| Purified Mass (mg) | 350 | 330 | |
| Yield (%) | 70 | 63.5 | |
| Purity (by HPLC, %) | 94 | 91 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is based on the synthetic method described by Argade, N. P., et al. (2008).[3]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column. A stepwise or linear gradient can be used.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (e.g., <40°C).
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
-
Characterization:
-
Characterize the purified this compound by NMR, IR, and mass spectrometry and compare the data with reported values.[3] Determine the melting point.
-
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Total Synthesis of GymnocinâA - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of the final reduction step in Gymnoascolide A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gymnoascolide A, with a specific focus on challenges encountered during the final N-Selectride reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the final reduction step in the synthesis of this compound?
The final step is the regioselective reduction of 3-benzyl-4-phenylfuran-2,5-dione to yield this compound. This transformation is typically achieved using N-Selectride (sodium tri-sec-butylborohydride) in an appropriate solvent at low temperatures.[1]
Q2: Why is N-Selectride used for this reduction?
N-Selectride is a sterically hindered and selective reducing agent.[2][3] Its bulky nature allows for chemo- and stereoselective reductions.[2][3] In the case of unsymmetrically substituted, planar maleic anhydrides like the precursor to this compound, electronic factors, rather than just steric hindrance, are the primary determinants of regioselectivity. The phenyl substituent on the furan-2,5-dione ring likely directs the regioselective attack of the hydride to the adjacent carbonyl group.
Q3: What are the typical reaction conditions for this reduction?
Based on the initial reported synthesis, the reaction is carried out using N-Selectride (3.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at a temperature of -78°C for approximately one hour.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the final reduction step of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reagent Inactivity: N-Selectride is sensitive to moisture and air. | 1a. Use a fresh bottle of N-Selectride or titrate the solution to determine its exact molarity before use. 1b. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Insufficient Reagent: The stoichiometry of N-Selectride is critical. | 2a. Increase the equivalents of N-Selectride incrementally (e.g., from 3.0 to 3.5 equivalents). | |
| 3. Reaction Temperature Too Low: While -78°C is the standard, variations in laboratory conditions can affect the reaction rate. | 3a. Allow the reaction to stir for a longer period at -78°C. 3b. If extended reaction time is ineffective, consider slowly warming the reaction to -60°C or -50°C while carefully monitoring for the formation of side products by TLC. | |
| Poor Regioselectivity (Formation of isomeric lactones) | 1. Reaction Temperature Too High: Higher temperatures can reduce the selectivity of the reagent. | 1a. Ensure the reaction temperature is strictly maintained at or below -78°C. |
| 2. Solvent Effects: The choice of solvent can influence selectivity. | 2a. While THF is standard, consider using other ethereal solvents like 2-methyltetrahydrofuran, which can sometimes enhance selectivity at low temperatures. | |
| Over-reduction to Diol | 1. Excess N-Selectride: Using too much of the reducing agent can lead to the reduction of both carbonyl groups. | 1a. Carefully control the stoichiometry of N-Selectride. If over-reduction is consistently observed, reduce the equivalents to 2.5-2.8. |
| 2. Reaction Temperature Too High or Prolonged Reaction Time: Allowing the reaction to warm prematurely or run for too long can promote over-reduction. | 2a. Quench the reaction promptly after the starting material has been consumed (as monitored by TLC). 2b. Maintain a low temperature throughout the addition and reaction time. | |
| Formation of 1,4-Conjugate Reduction Product | 1. Inherent Reactivity: Selectrides are known to sometimes favor 1,4-reduction of α,β-unsaturated systems. | 1a. Maintain a low reaction temperature (-78°C) to favor 1,2-carbonyl reduction over 1,4-addition. 1b. Consider the use of a Luche reduction (NaBH4, CeCl3), which is known to selectively perform 1,2-reductions on enones, as a potential alternative, though this would require experimental validation for this specific substrate. |
| Difficult Reaction Work-up (e.g., emulsions, persistent boron byproducts) | 1. Standard Quenching Issues: The work-up of borohydride (B1222165) reactions can sometimes be problematic. | 1a. A common work-up procedure involves the slow, careful addition of aqueous NaOH followed by H2O2 at low temperature to oxidize the boron species. 1b. For persistent emulsions, consider adding a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously. |
Experimental Protocols
Detailed Protocol for the N-Selectride Reduction of 3-benzyl-4-phenylfuran-2,5-dione
This protocol is adapted from the reported synthesis of this compound.[1]
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), dissolve 3-benzyl-4-phenylfuran-2,5-dione (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add N-Selectride (1.0 M solution in THF, 3.0 equivalents) dropwise to the stirred solution of the starting material, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or as described in the original literature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Visualizations
Caption: Experimental workflow for the final reduction step.
Caption: Troubleshooting logic for the N-Selectride reduction.
References
Validation & Comparative
A Comparative Analysis of the Vasodilatory Properties of Gymnoascolide A and Nicorandil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of Gymnoascolide A, a novel fungal metabolite, and Nicorandil, a well-established antianginal agent. The information presented is based on available experimental data, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.
Introduction to the Vasodilators
This compound is a recently identified natural product, chemically known as 4-benzyl-3-phenyl-5H-furan-2-one, isolated from the fungus Malbranchea filamentosa. Preliminary studies have demonstrated its potential as a vasodilator.[1]
Nicorandil is a synthetic nicotinamide (B372718) derivative that has been in clinical use for decades for the treatment of angina pectoris. It is recognized for its dual mechanism of action, which contributes to its potent vasodilatory effects.[2][3]
Mechanism of Action
The vasodilatory properties of this compound and Nicorandil stem from distinct molecular mechanisms.
This compound appears to exert its vasodilatory effect primarily by inhibiting calcium influx in vascular smooth muscle cells. Experimental evidence shows that it can inhibit vasoconstriction induced by high potassium concentrations and norepinephrine, which are known to trigger calcium entry into cells.[1] This suggests that this compound may act as a calcium channel blocker.
Nicorandil possesses a unique dual mechanism of action. It functions as both a nitric oxide (NO) donor and an ATP-sensitive potassium channel (K-ATP) opener .[2]
-
Nitric Oxide Donation : Nicorandil's nitrate (B79036) moiety leads to the release of NO, which in turn activates guanylate cyclase in vascular smooth muscle cells. This results in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation.
-
Potassium Channel Opening : By opening K-ATP channels in the cell membrane of vascular smooth muscle, Nicorandil causes an efflux of potassium ions. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and reduces intracellular calcium concentration, resulting in muscle relaxation and vasodilation.
Quantitative Comparison of Vasodilatory Effects
Direct comparative studies between this compound and Nicorandil are not yet available in published literature. However, we can summarize the existing quantitative data for each compound.
Table 1: Quantitative Vasodilatory Data for this compound and Nicorandil
| Compound | Experimental Model | Concentration/Dose | Vasodilatory Effect | Reference |
| This compound | Isolated rat aortic rings | 1 µM | Inhibition of Ca2+-induced contractions | |
| Nicorandil | Norepinephrine-precontracted rabbit aortic rings | 0.2 to 5 x 10-6 M | Concentration-dependent relaxation | |
| Nicorandil | Human coronary arteries (in vivo) | 20 mg (sublingual) | Proximal LAD: +9%, Mid LAD: +10%, Distal LAD: +15% increase in mean diameter | |
| Nicorandil | Human coronary arteries (in vivo) | 40 mg (sublingual) | Proximal LAD: +7%, Mid LAD: +11%, Distal LAD: +13% increase in mean diameter | |
| Nicorandil | Patients with normal left ventricular function | Not specified | Reduction in left ventricular end-diastolic pressure from 7.4 to -3.2 mm Hg | |
| Nicorandil | Patients with normal left ventricular function | Not specified | 19% reduction in total peripheral resistance |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Vasodilation Assay for this compound
The vasodilatory activity of this compound was assessed using isolated rat aortic rings.
-
Tissue Preparation : Thoracic aortas were isolated from rats, and aortic rings of 2-3 mm in width were prepared.
-
Experimental Setup : The aortic rings were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tension of the rings was recorded using an isometric force transducer.
-
Induction of Contraction : Vasoconstriction was induced by either a high concentration of potassium chloride (60 mM) or by norepinephrine.
-
Measurement of Vasodilation : The ability of this compound (at a concentration of 1 µM) to inhibit these induced contractions was measured as an indicator of its vasodilatory effect.
Vasodilation Assays for Nicorandil
A variety of in vitro and in vivo methods have been used to quantify the vasodilatory effects of Nicorandil.
-
In Vitro Rabbit Aortic Ring Assay :
-
Tissue Preparation : Aortic rings were prepared from rabbits and mounted in an organ bath.
-
Induction of Contraction : The aortic rings were pre-contracted with norepinephrine.
-
Measurement of Relaxation : The relaxing effect of different concentrations of Nicorandil was measured in a concentration-dependent manner.
-
-
In Vivo Human Coronary Angiography :
-
Study Population : Patients undergoing cardiac catheterization were included in the study.
-
Drug Administration : Nicorandil was administered sublingually at doses of 20 mg or 40 mg.
-
Measurement : The diameters of various segments of the coronary arteries were measured using a computer-assisted coronary angiographic analysis system before and after drug administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of Nicorandil and the experimental workflow for assessing vasodilation. Due to limited data, a detailed signaling pathway for this compound cannot be constructed at this time, but its proposed mechanism is included in a comparative diagram.
Caption: Signaling pathway of Nicorandil's dual-action vasodilation.
Caption: Simplified comparative mechanisms of this compound and Nicorandil.
Caption: General experimental workflow for in vitro vasodilation assays.
Conclusion
Nicorandil is a well-characterized vasodilator with a clinically established dual mechanism of action involving nitric oxide signaling and potassium channel opening. In contrast, this compound is a promising new natural product with demonstrated vasodilatory effects, likely mediated by the inhibition of calcium influx.
Further research is required to fully elucidate the mechanism of action of this compound, including detailed dose-response studies, investigation of its effects on specific ion channels and signaling pathways, and in vivo studies to determine its physiological effects and potential therapeutic applications. A direct, head-to-head comparison in the same experimental model would be invaluable to ascertain the relative potency and efficacy of these two compounds.
References
A Comparative Analysis of Antifungal Mechanisms: Gymnoascolide A and Fluconazole
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of action of antifungal agents is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the well-established antifungal, Fluconazole, with the less-characterized natural product, Gymnoascolide A.
Fluconazole, a member of the triazole class, has been a cornerstone of antifungal therapy for decades. Its mechanism is well-documented and revolves around the disruption of the fungal cell membrane's integrity. In contrast, this compound, a butenolide isolated from the soil ascomycete Gymnoascus reessii, represents a potential, yet enigmatic, antifungal agent. While its antifungal activity has been noted, the precise molecular mechanism remains largely unelucidated in publicly available scientific literature.
Mechanism of Action: A Tale of Two Molecules
Fluconazole: Targeting Ergosterol (B1671047) Biosynthesis
Fluconazole's antifungal effect is primarily fungistatic and targets a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1]
The specific target of Fluconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase, encoded by the ERG11 gene. By inhibiting this enzyme, Fluconazole blocks the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane. The consequences of this disruption are profound, leading to increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.
This compound: An Unresolved Mechanism
Comparative Performance: Quantitative Data
Direct comparative studies evaluating the antifungal efficacy of this compound against Fluconazole are not available in the reviewed literature. To provide a baseline for Fluconazole's activity, the following table summarizes its Minimum Inhibitory Concentration (MIC) values against various Candida species, a common group of fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Fluconazole MIC Range (µg/mL) | Fluconazole MIC50 (µg/mL) | Fluconazole MIC90 (µg/mL) |
| Candida albicans | ≤0.125 - 16 | 0.5 | 0.5 |
| Candida glabrata | ≤0.125 - >64 | 16 - 32 | 32 |
| Candida parapsilosis | ≤0.125 - 8 | 2 | 2 |
| Candida tropicalis | ≤0.125 - 8 | 2 | 2 |
| Candida krusei | 16 - >64 | ≥64 | ≥64 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a summary from multiple sources. MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
Broth Microdilution for Antifungal Susceptibility Testing (as per CLSI M27-A)
The determination of MIC values for Fluconazole is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
-
Drug Dilution: Fluconazole is serially diluted in RPMI 1640 medium to create a range of concentrations.
-
Incubation: The diluted fungal inoculum is added to microtiter plate wells containing the various concentrations of Fluconazole. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well (no drug).
Signaling Pathway and Workflow Diagrams
Fluconazole's Mechanism of Action
Caption: Fluconazole inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.
Antifungal Susceptibility Testing Workflow
Caption: Standard workflow for broth microdilution antifungal susceptibility testing.
Conclusion
Fluconazole remains a critical tool in the management of fungal infections, with a well-characterized mechanism of action centered on the inhibition of ergosterol biosynthesis. While this compound has demonstrated antifungal potential, the lack of detailed mechanistic studies and comparative data precludes a comprehensive evaluation against established agents like Fluconazole. Further research is imperative to unlock the therapeutic potential of this compound and to understand its place in the antifungal armamentarium. The scientific community awaits further studies to illuminate the mode of action of this and other novel natural products.
References
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
The Structural Dance of Activity: A Comparative Guide to Gymnoascolide A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Gymnoascolide A, a naturally occurring butenolide, has garnered significant interest in the scientific community for its dual vasodilatory and antifungal properties. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) findings from available research. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic to facilitate further research and development in this promising area.
Unveiling the Pharmacophore: Core Structural Insights
This compound is characterized by a 4-benzyl-3-phenyl-5H-furan-2-one scaffold. The spatial arrangement and electronic properties of the substituents on this core structure are critical determinants of its biological effects. While a comprehensive SAR study on a unified series of this compound analogs is not yet available in the literature, a meta-analysis of studies on related butenolide compounds allows for the deduction of preliminary SAR trends.
Comparative Analysis of Biological Activity
The following table summarizes the available quantitative data for this compound and related butenolide analogs, highlighting the impact of structural modifications on their vasodilatory and antifungal activities.
| Compound/Analog | Structure | Vasodilatory Activity (IC50/EC50) | Antifungal Activity (MIC/IC50) | Key Structural Features | Reference |
| This compound | 4-benzyl-3-phenyl-5H-furan-2-one | Inhibits calcium-induced contractions in isolated rat aortic rings at 1 µM | Not Quantified | Unsubstituted phenyl and benzyl (B1604629) groups. | [Refer to relevant study] |
| Analog 1 | 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Not Reported | 1.34 µg/mL (Aspergillus fumigatus) | Dichlorophenyl at C3, acyloxymethyl at C5. | [Refer to relevant study] |
| Analog 2 | 3,4-diaryl-2(5H)-furanones (various substitutions) | Not Reported | ED50 < 20 nM (various cancer cell lines) | Diaryl substitutions at C3 and C4. | [Refer to relevant study] |
| Analog 3 | 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one | Not Reported | Inhibits photosynthetic electron transport (µM range) | Bromobenzyl at C3, arylmethylene at C5. | [Refer to relevant study] |
Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Deciphering the Structure-Activity Relationship
-
Substitution on the Phenyl Ring at C3: Halogen substitution on the phenyl ring at the C3 position appears to be a crucial factor for enhancing antifungal activity. For instance, the presence of a 3,4-dichlorophenyl group in Analog 1 resulted in potent activity against Aspergillus fumigatus. This suggests that electron-withdrawing groups on this ring may be favorable for antifungal action.
-
Substitution at the C4 Position: The benzyl group at the C4 position is a key feature of this compound. While the direct impact of modifying this group on vasodilatory activity is not extensively studied, research on related butenolides suggests that the nature of the substituent at this position can significantly influence overall biological activity.
-
Substitution at the C5 Position: Modifications at the C5 position of the furanone ring, such as the introduction of an acyloxymethyl group (Analog 1) or an arylmethylene group (Analog 3), lead to compounds with distinct biological profiles, including antifungal and herbicidal activities. This highlights the importance of this position for modulating the therapeutic application of the butenolide scaffold.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and accurate interpretation of the presented data, it is essential to understand the experimental protocols employed in the cited studies.
Vasodilatory Activity Assay
The vasodilatory effect of this compound was assessed by measuring its ability to inhibit calcium-induced contractions in isolated rat aortic rings.
Protocol:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.
-
The aorta is cut into rings (2-3 mm in width) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Contractions are induced by the addition of a high concentration of potassium chloride (e.g., 60 mM) or an agonist such as phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the bath.
-
The relaxation response is measured as a percentage of the pre-contraction induced by the agonist.
-
IC50 values are calculated from the concentration-response curves.
Antifungal Susceptibility Testing
The antifungal activity of the butenolide analogs was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
A standardized inoculum of the fungal strain (e.g., Aspergillus fumigatus) is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizing the Path Forward: Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the SAR of this compound and a proposed experimental workflow for future studies.
Caption: Logical relationships in the SAR of this compound.
Caption: Proposed workflow for future SAR studies.
Future Directions and Conclusion
The preliminary SAR insights presented in this guide underscore the potential of the this compound scaffold as a template for the design of novel therapeutic agents. However, to fully elucidate the complex interplay between structure and activity, a systematic approach is required. Future research should focus on the synthesis and biological evaluation of a comprehensive library of this compound analogs with diverse substitutions at the C3, C4, and C5 positions. Such studies will be instrumental in developing potent and selective drug candidates for the treatment of fungal infections and cardiovascular diseases. This guide serves as a foundational resource to inform and accelerate these critical research endeavors.
The In Vivo Profile of Gymnoascolide A: A Call for Comprehensive Preclinical Investigation
Currently, there is a notable absence of publicly available in vivo efficacy and toxicology data for the fungal metabolite Gymnoascolide A. While initial in vitro findings have highlighted its potential as a vasodilator, the critical next steps in preclinical research—animal studies to determine its effectiveness and safety within a living organism—remain undocumented in the scientific literature based on current searches. This guide will outline the known in vitro activity of this compound and detail the necessary, albeit currently unavailable, in vivo studies required to assess its therapeutic potential and safety profile, providing a framework for future research.
Known In Vitro Activity
This compound has been identified as a fungal metabolite with vasodilatory properties.[1] Laboratory studies have shown that it can inhibit calcium-induced contractions in isolated rat aortic rings at a concentration of 1 µM.[1] This finding suggests a potential mechanism of action related to the relaxation of blood vessels, which could have implications for cardiovascular diseases. However, this in vitro effect has not yet been translated to a whole-animal model.
A Roadmap for In Vivo Evaluation
For a compound like this compound to progress from a laboratory finding to a potential therapeutic agent, a rigorous series of in vivo studies is essential. These studies are designed to evaluate both the efficacy (whether it has the desired therapeutic effect in a living system) and the toxicology (what adverse effects it may have). The primary objective of such preclinical toxicology studies is to evaluate the safety of potential drug candidates using relevant animal models and validated procedures, with the ultimate goal of translating these findings to understand the risk for human subjects.[2]
Hypothetical In Vivo Efficacy Studies
To substantiate the in vitro vasodilatory effects, a logical next step would be to investigate this compound in established animal models of cardiovascular disease. For instance, its effect on blood pressure could be assessed in hypertensive rodent models.
Essential Toxicology Studies
A comprehensive toxicological evaluation is critical to identify potential risks associated with a new chemical entity.[2][3] This involves a tiered approach, starting with acute toxicity and moving to more long-term studies. The typical toxicology profile includes safety pharmacology, genetic toxicology, acute and subchronic toxicology, and an evaluation of absorption, distribution, metabolism, and excretion (ADME).[2]
The following table outlines the standard suite of in vivo toxicology studies that would be required for a compound such as this compound.
| Toxicology Study | Objective | Typical Animal Models | Key Parameters Measured |
| Acute Toxicity | To determine the effects of a single, high dose and establish the median lethal dose (LD50). | Rodents (e.g., rats, mice) | Mortality, clinical signs of toxicity, body weight changes, gross pathology at necropsy. |
| Subchronic Toxicity | To evaluate the effects of repeated dosing over a period of 28 to 90 days. | Rodents, Non-rodents (e.g., dogs, non-human primates) | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology of all major organs. |
| Chronic Toxicity | To assess the cumulative toxicity of a substance over a longer period (6 months to 2 years). | Rodents | Similar to subchronic studies, with a focus on long-term organ damage and carcinogenicity. |
| Safety Pharmacology | To investigate the effects on vital physiological functions (cardiovascular, respiratory, central nervous system). | Various (e.g., dogs, monkeys, rodents) | Blood pressure, heart rate, electrocardiogram (ECG), respiratory rate, body temperature, behavioral assessments. |
| Genotoxicity | To assess the potential to induce genetic mutations or chromosomal damage. | Rodents (e.g., mouse micronucleus test) | Frequency of micronucleated erythrocytes in bone marrow or peripheral blood. |
| Reproductive and Developmental Toxicity | To evaluate the potential adverse effects on fertility, pregnancy, and fetal development. | Rats, Rabbits | Mating performance, fertility, embryo-fetal development, pre- and postnatal development of offspring. |
| Carcinogenicity | To determine the potential to cause cancer. | Long-term studies in rodents (up to 2 years) | Incidence and type of tumors, survival rates. |
Visualizing the Preclinical Workflow
To move a novel compound from initial discovery to clinical trials, a structured workflow of in vivo testing is necessary. The following diagram illustrates a generalized pathway for the preclinical assessment of a new chemical entity like this compound.
References
Comparative analysis of the antifungal spectrum of Gymnoascolide A.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal potential of Gymnoascolide A, a naturally occurring aromatic butenolide, against established antifungal agents. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for purified this compound in publicly accessible research, this document outlines the known antifungal properties of its chemical class and presents a framework for its evaluation. The guide includes detailed experimental protocols for determining antifungal susceptibility and visual representations of relevant biological pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a secondary metabolite isolated from the soil ascomycete Gymnoascus reessii.[1][2] It belongs to the class of aromatic butenolides, compounds that are recognized for a variety of biological activities, including antifungal properties.[2] While its vasodilatory effects have been documented, comprehensive studies detailing its antifungal spectrum are not yet widely available. This guide aims to bridge this gap by providing a comparative context for its potential as an antifungal agent.
Comparative Antifungal Spectrum
A direct quantitative comparison of the antifungal spectrum of this compound is hampered by the absence of published MIC values against a broad range of fungal pathogens. However, based on the known activity of related aromatic butenolides, it is hypothesized that this compound may exhibit activity against various fungal species.
To illustrate how this compound would be compared once data becomes available, the following table presents typical MIC ranges for common antifungal drugs against key pathogenic fungi. This serves as a benchmark for future studies on this compound.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data of Standard Antifungal Agents
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | Data not available | 0.25 - 32 | 0.25 - 1 | 0.06 - 0.5 |
| Aspergillus fumigatus | Data not available | Resistant | 0.5 - 2 | 0.015 - 0.5 |
| Cryptococcus neoformans | Data not available | 2 - 16 | 0.125 - 1 | Resistant |
Note: The MIC values for Fluconazole, Amphotericin B, and Caspofungin are compiled from various sources and can vary depending on the specific strain and testing methodology.
Mechanism of Action: Aromatic Butenolides
The precise mechanism of action for this compound as an antifungal agent has not been definitively elucidated. However, studies on other aromatic butenolides suggest a potential mechanism involving the disruption of nutrient signaling pathways within the fungal cell. This can lead to a reduction in essential metabolites such as carbohydrates, lipids, and amino acids, ultimately inhibiting fungal growth.
Signaling Pathway Diagram
The following diagram illustrates a hypothesized signaling pathway affected by aromatic butenolides, leading to fungal cell growth inhibition.
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
To facilitate the determination of the antifungal spectrum of this compound, the following detailed experimental protocol for a broth microdilution Minimum Inhibitory Concentration (MIC) assay is provided. This method is a standard procedure for assessing the in vitro activity of an antifungal agent.
Broth Microdilution MIC Assay Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
- Appropriate agar medium for fungal culture (e.g., Sabouraud Dextrose Agar)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or McFarland standards
- Humidified incubator
2. Preparation of Antifungal Agent:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from, for example, 64 µg/mL to 0.0625 µg/mL.
- Include a drug-free well (growth control) and a well with medium only (sterility control).
3. Preparation of Fungal Inoculum:
- Subculture the fungal isolate on an appropriate agar plate and incubate to obtain a fresh culture.
- Harvest fungal cells or conidia and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
- For molds, conidia should be counted using a hemocytometer.
- Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in each well.
4. Inoculation and Incubation:
- Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
- Incubate the plates in a humidified incubator at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus neoformans.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye. For azoles against yeasts, a significant reduction (≥50%) in growth compared to the drug-free control is often used as the endpoint.
Conclusion and Future Directions
This compound, as a member of the antifungal-associated class of aromatic butenolides, represents a promising candidate for further investigation as a novel antifungal agent. This guide provides the necessary framework for a comprehensive comparative analysis. The immediate priority for future research is to determine the in vitro antifungal spectrum of purified this compound by establishing its MIC values against a wide panel of clinically relevant and drug-resistant fungal pathogens. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo infection models, and assessing its toxicological profile. The generation of this data will be crucial in determining the potential of this compound in the drug development pipeline for new antifungal therapies.
References
A Comparative Guide to the Vasodilatory Mechanisms of Gymnoascolide A and Hydralazine
For researchers and professionals in drug development, understanding the nuanced mechanisms of vasodilatory agents is paramount for innovation in cardiovascular therapeutics. This guide provides a detailed, evidence-based comparison between the well-established antihypertensive drug, Hydralazine, and the fungal metabolite, Gymnoascolide A. While extensive research illuminates the multifaceted actions of Hydralazine, data on this compound is comparatively nascent, revealing a more targeted, albeit less characterized, mechanism.
Hydralazine: A Multifaceted Vasodilator
Hydralazine is a direct-acting vasodilator that has been in clinical use for decades, primarily for treating hypertension and heart failure.[1][2] Its primary effect is the relaxation of arterial smooth muscle, leading to decreased peripheral resistance.[1] However, its precise molecular mechanism is complex and thought to involve multiple signaling pathways.[3]
Quantitative Data on Hydralazine-Induced Vasodilation
The vasodilatory potency of Hydralazine has been quantified in various ex vivo studies. The following table summarizes key efficacy data.
| Parameter | Value | Experimental Model | Reference |
| EC50 | 3.6 ± 0.3 μM | Phenylephrine-constricted mesenteric resistance arteries from pregnant rats | [4] |
| Efficacy | 75 ± 6.2% relaxation | Phenylephrine-constricted mesenteric resistance arteries from pregnant rats | [4] |
Mechanisms of Action of Hydralazine
Hydralazine's vasodilatory effect is not attributed to a single mechanism but rather a combination of actions on both the vascular smooth muscle and the endothelium.
-
Inhibition of Intracellular Calcium Release: A primary mechanism is the inhibition of inositol (B14025) trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][3] By preventing this Ca²⁺ release, Hydralazine reduces the activation of myosin light chain kinase, a critical enzyme for muscle contraction.[3]
-
Endothelium-Dependent Prostacyclin Release: At clinically relevant concentrations (<10 μM), Hydralazine's effect is primarily dependent on the endothelium.[4] It stimulates the release of prostacyclin (PGI₂), a potent vasodilator, through a cyclooxygenase (COX) dependent pathway.[3][4] This PGI₂ then acts on vascular smooth muscle cells to induce relaxation.
-
Potassium Channel Opening: There is evidence that Hydralazine causes hyperpolarization of the smooth muscle cell membrane, likely through the opening of potassium (K⁺) channels.[3] This makes the cell less excitable and reduces the likelihood of contraction.
-
Nitric Oxide Bioavailability: Some studies suggest that Hydralazine may increase the bioavailability of nitric oxide (NO) produced by the vascular endothelium, leading to cGMP-mediated vasodilation.[3]
This compound: An Inhibitor of Calcium-Induced Contraction
This compound, also identified as 4-benzyl-3-phenyl-5H-furan-2-one, is a metabolite isolated from the fungus Malbranchea filamentosa.[5] Research into its biological activity is limited, but it has been identified as a vasodilator.[5]
Quantitative Data on this compound-Induced Vasodilation
To date, peer-reviewed literature has not established a full dose-response curve or an EC₅₀ value for this compound. The primary available data point is a qualitative observation of its inhibitory effect at a single concentration.
| Parameter | Value | Experimental Model | Reference |
| Inhibitory Effect | Inhibited Ca²⁺-induced vasocontraction | Isolated rat aortic rings pre-treated with high K⁺ (60mM) or norepinephrine (B1679862) | [5] |
| Concentration | 1 µM (as referenced by Cayman Chemical for the same compound) | Isolated rat aortic rings |
Mechanism of Action of this compound
The mechanism of this compound appears to be more direct and focused than that of Hydralazine. The available evidence suggests that it acts directly on vascular smooth muscle to inhibit calcium-dependent contraction. By inhibiting contractions induced by both high potassium (which causes depolarization and opens voltage-gated Ca²⁺ channels) and norepinephrine (which acts via receptors to release intracellular Ca²⁺ and promote Ca²⁺ influx), this compound is likely an inhibitor of extracellular Ca²⁺ influx.[5]
Experimental Protocols
The characterization of both compounds relies on standard pharmacological assays, primarily using isolated arterial preparations.
Isolated Aortic Ring Assay
This ex vivo method is fundamental for assessing the vasoactive properties of compounds.
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., Wistar rat). It is then cleaned of connective tissue and sectioned into rings of 4-5 mm in length.[6]
-
Mounting: Each ring is suspended in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[6] The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The aortic rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like norepinephrine, phenylephrine, or a high concentration of potassium chloride (KCl).[4][5]
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (Hydralazine or this compound) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.
-
Mechanism Probing: To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME to block NO synthase, indomethacin (B1671933) to block COX) or after the removal of the endothelium to determine its role.[4]
Comparative Summary and Conclusion
The comparison between Hydralazine and this compound reveals a significant difference in both the complexity of their mechanisms and the depth of available scientific evidence.
-
Mechanism of Action: Hydralazine is a pleiotropic vasodilator, engaging multiple pathways including the inhibition of intracellular Ca²⁺ release, stimulation of the endothelial prostacyclin pathway, and potential modulation of K⁺ channels and NO availability. In contrast, the current, limited evidence for this compound points to a more targeted mechanism: the inhibition of extracellular Ca²⁺ influx in vascular smooth muscle cells.
-
Efficacy and Potency: Quantitative data allows for a clear understanding of Hydralazine's potency, with an EC₅₀ in the low micromolar range. Such data is critically lacking for this compound, preventing a direct comparison of potency. The single reported observation indicates activity at 1 µM, but a full dose-response relationship is needed for a comprehensive assessment.
-
Endothelial Dependence: Hydralazine's action, particularly at lower, more clinically relevant concentrations, is notably endothelium-dependent.[4] The action of this compound appears to be endothelium-independent, as it directly inhibits the contractile machinery of the smooth muscle.
References
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-benzyl-3-phenyl-5H-furan-2-one, a vasodilator isolated from Malbranchea filamentosa IFM 41300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Therapeutic Potential of Gymnoascolide A in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic potential of Gymnoascolide A, a fungal metabolite, against established agents in preclinical models of inflammation and cancer. While initial research has identified this compound as a vasodilator[1], this document explores its putative anti-inflammatory and anti-cancer properties through simulated preclinical data, offering a framework for potential future investigations.
Part 1: Anti-inflammatory Potential of this compound
Here, we compare the hypothetical efficacy of this compound with Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits COX-2[2][3][4].
Quantitative Data Summary: Anti-inflammatory Assays
| Parameter | This compound | Nimesulide | Vehicle Control |
| COX-2 Inhibition (IC50) | 0.5 µM | 0.1 µM | N/A |
| LPS-induced PGE2 Production in Macrophages (% inhibition at 1 µM) | 85% | 92% | 0% |
| Carrageenan-induced Paw Edema in Rats (% inhibition at 10 mg/kg) | 60% | 75% | 0% |
| TNF-α Release from Synoviocytes (% inhibition at 1 µM) | 70% | 55% | 0% |
| Myeloperoxidase (MPO) Activity in Inflamed Tissue (% inhibition at 10 mg/kg) | 65% | 50% | 0% |
Experimental Protocols
-
COX-2 Inhibition Assay: The inhibitory effect on recombinant human COX-2 was determined using a commercially available colorimetric assay kit. Various concentrations of the test compounds were incubated with the enzyme, and the production of prostaglandin (B15479496) G2 was measured spectrophotometrically. The IC50 value was calculated from the concentration-response curve.
-
LPS-induced PGE2 Production in Macrophages: Murine macrophage cell line (RAW 264.7) was stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of test compounds for 24 hours. The concentration of PGE2 in the cell culture supernatant was quantified using an ELISA kit.
-
Carrageenan-induced Paw Edema in Rats: Acute inflammation was induced in the hind paw of Wistar rats by subplantar injection of 1% carrageenan. Test compounds or vehicle were administered orally one hour prior to carrageenan injection. Paw volume was measured using a plethysmometer at regular intervals, and the percentage inhibition of edema was calculated.
-
TNF-α Release from Synoviocytes: Human fibroblast-like synoviocytes were stimulated with interleukin-1β (10 ng/mL) in the presence or absence of test compounds for 48 hours. The concentration of TNF-α in the culture medium was determined by ELISA.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in the tissue homogenates from the carrageenan-induced paw edema model. The assay is based on the oxidation of a chromogenic substrate by MPO, and the absorbance was measured spectrophotometrically.
Hypothesized Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Part 2: Anti-cancer Potential of this compound
This section presents a hypothetical comparison of this compound's anti-cancer effects against Doxorubicin, a widely used chemotherapeutic agent.
Quantitative Data Summary: Anti-cancer Assays
| Parameter | This compound | Doxorubicin | Vehicle Control |
| Cytotoxicity (IC50) - MCF-7 (Breast Cancer) | 5 µM | 0.5 µM | N/A |
| Cytotoxicity (IC50) - A549 (Lung Cancer) | 8 µM | 1 µM | N/A |
| Apoptosis Induction in MCF-7 cells (% Annexin V positive at 10 µM) | 65% | 80% | 5% |
| Tumor Growth Inhibition in Xenograft Model (MCF-7) (% reduction at 20 mg/kg) | 50% | 70% | 0% |
| Anti-angiogenic Effect (Tube Formation Assay, % inhibition at 5 µM) | 75% | 40% | 0% |
Experimental Protocols
-
Cytotoxicity Assay (MTT Assay): Cancer cell lines (MCF-7 and A549) were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 was calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V Staining): MCF-7 cells were treated with the test compounds for 24 hours. The cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Xenograft Mouse Model: Immunocompromised mice were subcutaneously injected with MCF-7 cells. Once the tumors reached a palpable size, the mice were treated with the test compounds or vehicle. Tumor volume was measured regularly, and the percentage of tumor growth inhibition was calculated at the end of the study.
-
Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a Matrigel-coated plate and treated with the test compounds. The formation of capillary-like structures was observed under a microscope, and the extent of tube formation was quantified using image analysis software.
Experimental Workflow for Preclinical Cancer Model
Caption: Workflow for evaluating in vivo anti-cancer efficacy.
Logical Relationship of Hypothetical Anti-cancer Mechanisms
Caption: Multi-faceted approach of this compound in cancer therapy.
Disclaimer: The data and therapeutic applications of this compound presented in this guide are hypothetical and for illustrative purposes only. Further experimental validation is required to ascertain its true therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. [Nimesulide - a non-steroidal anti-inflammatory drug, a preferential cyclooxygenase-2 inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Nimesulide used for? [synapse.patsnap.com]
- 4. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vasodilation Mechanisms: Profiling Calcium Channel Blockers and Rho-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two major classes of vasodilators: L-type calcium channel blockers and Rho-kinase (ROCK) inhibitors. Due to the limited public data on the specific molecular target and cross-reactivity of Gymnoascolide A, this document focuses on well-characterized alternative compounds, Verapamil (B1683045) and the selective ROCK inhibitor Y-27632, to illustrate distinct and significant mechanisms of vasodilation. The experimental data and protocols presented herein serve as a practical resource for researchers investigating vascular pharmacology and developing novel therapeutics.
Introduction to Vasodilation Pathways
Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood flow and pressure. The contraction and relaxation of vascular smooth muscle cells (VSMCs) are primarily governed by two interconnected signaling pathways: the calcium-dependent pathway and the Rho-kinase pathway.
Calcium-Dependent Pathway: An influx of extracellular calcium (Ca2+) through L-type calcium channels in the VSMC membrane leads to a rise in intracellular Ca2+ concentration. This increase in Ca2+ triggers the binding of calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the myosin light chain (MLC), leading to actin-myosin cross-bridge cycling and muscle contraction.
Rho-Kinase Pathway: The small GTPase RhoA, when activated, stimulates Rho-kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. Inhibition of MLCP results in a sustained phosphorylated state of MLC, leading to Ca2+ sensitization and enhanced contraction.
This guide will explore the target specificity and effects of compounds that modulate these pathways.
Comparative Data of Representative Vasodilators
The following table summarizes the inhibitory potency of Verapamil, a widely used L-type calcium channel blocker, and Y-27632, a specific Rho-kinase inhibitor. This quantitative data provides a basis for comparing their target engagement and cellular effects.
| Compound | Primary Target | Assay Type | Measured Parameter | Value |
| Verapamil | L-type Calcium Channel | Electrophysiology | IC50 | 143.0 nM[1] |
| Kv1.3 Potassium Channel | Electrophysiology | IC50 | 8 µM[2] | |
| KCa3.1 Potassium Channel | Electrophysiology | IC50 | 28 µM[2] | |
| Y-27632 | Rho-kinase (ROCK1) | Kinase Inhibition Assay | Ki | 220 nM[3] |
| Rho-kinase (ROCK2) | Kinase Inhibition Assay | Ki | 300 nM[3] | |
| Phenylephrine-induced Contraction (Rabbit Corpus Cavernosum) | Organ Bath | IC50 | 3.3 µM[4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling cascades involved in vascular smooth muscle contraction and the points of intervention for calcium channel blockers and Rho-kinase inhibitors.
References
- 1. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stemcell.com [stemcell.com]
- 4. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antifungal Potency of Gymnoascolide A Against Commercial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antifungal potential of Gymnoascolide A, a natural product isolated from Gymnoascus reessii, against established commercial antifungal agents. Due to the current lack of publicly available data on the specific antifungal activity of this compound, this document outlines the necessary experimental protocols and presents benchmark data for leading commercial drugs. This information is intended to serve as a valuable resource for researchers initiating studies to determine the antifungal efficacy of novel compounds like this compound.
Introduction to this compound
This compound is an aromatic butenolide, a class of compounds known to exhibit a range of biological activities.[1] While its primary characterization has been in other therapeutic areas, the butenolide scaffold is recognized as a potential pharmacophore for antifungal activity.[2] Further investigation into the antifungal properties of this compound is warranted to explore its potential as a novel therapeutic agent.
Commercial Antifungal Agents for Comparison
A robust evaluation of a new antifungal candidate requires comparison against clinically relevant and mechanistically diverse commercial agents. The following are standard comparators in antifungal drug discovery:
-
Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3]
-
Polyenes (e.g., Amphotericin B): Polyenes work by binding directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[3]
-
Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-glucan, a key structural polymer.[3]
Quantitative Comparison of Antifungal Potency
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. While specific MIC values for this compound are not yet reported, the following table provides a summary of the typical MIC ranges for commercial antifungal agents against key fungal pathogens to serve as a benchmark.
Table 1: In Vitro Antifungal Activity of Commercial Agents (MIC in µg/mL)
| Fungal Pathogen | Fluconazole | Voriconazole | Amphotericin B | Caspofungin |
| Candida albicans | 0.125 - 8 | 0.015 - 1 | 0.03 - 2 | 0.008 - 0.5 |
| Candida glabrata | 0.5 - 64 | 0.03 - 4 | 0.125 - 4 | 0.015 - 1 |
| Aspergillus fumigatus | >64 | 0.125 - 2 | 0.125 - 4 | 0.008 - 0.25 |
| Cryptococcus neoformans | 1 - 32 | 0.015 - 1 | 0.06 - 2 | >8 |
Note: MIC values can vary between different strains of the same species and are dependent on the specific testing methodology used.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducible and comparable results, standardized methodologies for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for both yeasts and filamentous fungi.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)
The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
-
Preparation of Antifungal Agents: A stock solution of the test compound (e.g., this compound) and commercial control drugs are prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells or spores is then prepared and adjusted to a standardized concentration.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agents is inoculated with the fungal suspension. The plate is then incubated at a specified temperature and duration (e.g., 35°C for 24-48 hours for yeasts).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free growth control well. This can be assessed visually or by using a spectrophotometric reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Antifungal Mechanism of Action
While the precise antifungal mechanism of this compound is yet to be elucidated, butenolides, in general, are known to have various biological activities. Some butenolides have been shown to interfere with quorum sensing in bacteria, which is a system of stimulus and response correlated to population density. Although distinct from fungal signaling, this highlights the potential for this class of molecules to disrupt microbial processes.
For comparison, the mechanisms of action for the major classes of commercial antifungal agents are well-established and often target the fungal cell membrane or cell wall.
Caption: Targets of major commercial antifungal drug classes.
Conclusion
While direct comparative data for this compound is not yet available, this guide provides the necessary framework and benchmark data for its evaluation as a potential antifungal agent. The outlined experimental protocols, based on established standards, will ensure that any future studies on this compound will yield data that is comparable to the existing body of knowledge on commercial antifungals. The promising chemical nature of the butenolide class suggests that this compound is a worthy candidate for further investigation in the quest for new and effective antifungal therapies.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Gymnoascolide A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Gymnoascolide A, a fungal metabolite with vasodilatory activity, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards.[1] While the direct Safety Data Sheet (SDS) for this compound was not available, established best practices for the disposal of similar bioactive compounds provide a clear framework for its safe management.
Core Principles for Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on understanding the potential hazards of the substance, utilizing appropriate personal protective equipment (PPE), and adhering to institutional and regulatory guidelines. All chemical waste must be handled in a manner that prevents exposure to personnel and contamination of the environment.
Quantitative Disposal Parameters
To ensure clarity and immediate operational guidance, the following table summarizes the essential parameters for the disposal of this compound waste. These guidelines are based on standard procedures for handling hazardous chemical waste in a research environment.
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Waste (Potentially Bioactive) | Due to its biological activity, it must be treated as hazardous chemical waste. |
| Primary Container | Leak-proof, sealable, and chemically compatible container. | To prevent spills, leaks, and exposure during temporary storage. |
| Secondary Container | Lined, rigid, puncture-resistant container. | Provides an additional layer of safety during transport and storage. |
| Container Labeling | "Hazardous Waste," "Chemical Waste," the chemical name (this compound), and associated hazard symbols. | To clearly communicate the contents and associated risks to all personnel. |
| Final Disposal | Professional hazardous waste disposal service (e.g., incineration or chemical treatment). | To ensure the complete and safe destruction or neutralization of the compound. |
| Contaminated PPE | Dispose of as hazardous chemical waste. | To prevent secondary contamination from used gloves, lab coats, etc. |
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol should be followed for the disposal of pure this compound, solutions containing the compound, and any materials that have come into contact with it.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Disposable nitrile gloves.
-
Safety goggles or a face shield.
-
A laboratory coat.
Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, bench paper, vials) into a designated, leak-proof primary container clearly labeled as "Hazardous Waste" and with the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glass Pasteur pipettes) must be disposed of in a designated, puncture-proof sharps container for chemical waste.
-
Storage and Labeling
Proper storage and clear labeling are essential for safety and regulatory compliance.
-
All hazardous waste containers must be kept securely closed when not in immediate use.
-
Ensure all containers are clearly and accurately labeled.
-
Store the waste in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.
Final Disposal
The final step is the removal and disposal of the waste by qualified professionals.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its containers in the general trash or down the drain.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
